molecular formula C7H7Na3O7 B12349053 2-Methylcitric acid trisodium

2-Methylcitric acid trisodium

Katalognummer: B12349053
Molekulargewicht: 272.10 g/mol
InChI-Schlüssel: HPLKAWNRQOHUKD-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylcitric acid trisodium is a useful research compound. Its molecular formula is C7H7Na3O7 and its molecular weight is 272.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H7Na3O7

Molekulargewicht

272.10 g/mol

IUPAC-Name

trisodium;2-hydroxybutane-1,2,3-tricarboxylate

InChI

InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3

InChI-Schlüssel

HPLKAWNRQOHUKD-UHFFFAOYSA-K

Kanonische SMILES

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of 2-Methylcitric Acid in Propionic Acidemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionic acidemia (PA) is a rare, inherited metabolic disorder characterized by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block leads to the accumulation of propionyl-CoA and its subsequent conversion into a variety of toxic metabolites. Among these, 2-methylcitric acid (MCA) has emerged as a crucial biomarker for diagnosis, monitoring, and understanding the pathophysiology of PA. This technical guide provides an in-depth analysis of the role of 2-methylcitric acid trisodium (B8492382) salt in propionic acidemia, detailing its biochemical significance, analytical methodologies for its quantification, and its implications for therapeutic development.

Introduction

Propionic acidemia is an autosomal recessive organic aciduria caused by mutations in the PCCA or PCCB genes, which encode the α and β subunits of the propionyl-CoA carboxylase enzyme, respectively.[1] This enzyme catalyzes the biotin-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[2][3] A deficiency in PCC activity leads to the accumulation of propionyl-CoA in the mitochondria.[3] The excess propionyl-CoA is then available for alternative metabolic pathways, leading to the formation of several metabolites, including 2-methylcitric acid.[4]

2-Methylcitric acid is formed from the condensation of propionyl-CoA and oxaloacetate, a reaction catalyzed by citrate (B86180) synthase.[4][5] While this is a minor reaction under normal physiological conditions, in propionic acidemia, the elevated levels of propionyl-CoA drive the synthesis of significant amounts of MCA.[4][5] Consequently, elevated concentrations of MCA in blood and urine are a pathognomonic feature of PA.[4][6]

This guide will explore the multifaceted role of 2-methylcitric acid in propionic acidemia, from its biochemical formation and pathological effects to its utility as a clinical biomarker.

Biochemical Pathway and Pathophysiological Role

The accumulation of propionyl-CoA in the mitochondria of individuals with propionic acidemia is the primary trigger for the synthesis of 2-methylcitric acid. The key enzyme in this process is citrate synthase, which normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first step of the citric acid cycle.[5] However, citrate synthase can also utilize propionyl-CoA as a substrate, albeit with a much lower affinity.[5]

The resulting 2-methylcitric acid is not readily metabolized and accumulates within the mitochondria.[7] This accumulation has significant pathological consequences, as MCA has been shown to be an inhibitor of several key enzymes in the citric acid cycle, including citrate synthase itself, aconitase, and isocitrate dehydrogenase.[2][7] This inhibition can lead to impaired mitochondrial energy metabolism, contributing to the clinical manifestations of propionic acidemia, such as metabolic acidosis, hyperammonemia, and neurological damage.[3][8]

Signaling Pathway Diagram

Propionic Acidemia Pathway Biochemical Pathway of 2-Methylcitric Acid Formation in Propionic Acidemia cluster_precursors Precursors cluster_main_pathway Propionate Metabolism cluster_alternative_pathway Alternative Pathway in Propionic Acidemia Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain fatty acids Odd-chain fatty acids Odd-chain fatty acids->Propionyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->Propionyl-CoA Carboxylase (PCC) Deficient in PA Citrate Synthase Citrate Synthase Propionyl-CoA->Citrate Synthase D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC)->D-Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA D-Methylmalonyl-CoA->Succinyl-CoA Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Synthase 2-Methylcitric Acid 2-Methylcitric Acid Citrate Synthase->2-Methylcitric Acid Inhibition Inhibition 2-Methylcitric Acid->Inhibition Inhibition->Citric Acid Cycle

Caption: Formation of 2-Methylcitric Acid in Propionic Acidemia.

Quantitative Data on 2-Methylcitric Acid Levels

The concentration of 2-methylcitric acid is significantly elevated in individuals with propionic acidemia, making it a reliable diagnostic biomarker.[4] Its levels can be quantified in various biological matrices, including urine, plasma, and dried blood spots (DBS).

Biological MatrixPatient Population2-Methylcitric Acid ConcentrationReference RangeCitation
Urine Propionic Acidemia Patients8.3 - 591 mmol/mol creatinine0.4 - 3.4 mmol/mol creatinine[7]
Serum Cobalamin Deficiency Patients93 - 13,500 nmol/L60 - 228 nmol/L[9]
Dried Blood Spots Propionic Acidemia Newborns> 1.0 µmol/L (screening cut-off)0.04 - 0.36 µmol/L[10]
Dried Blood Spots Healthy Infants (for cut-off determination)Cut-off: 0.70 µmol/LN/A[6]

Note: Data from different studies may not be directly comparable due to variations in analytical methods and patient cohorts.

Experimental Protocols for 2-Methylcitric Acid Quantification

The gold standard for the quantification of 2-methylcitric acid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

General Experimental Workflow

Experimental Workflow General Workflow for 2-Methylcitric Acid Quantification Sample_Collection Sample Collection (Urine, Plasma, or DBS) Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Separation of Analytes) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

2-Methylcitric Acid: A Key Biomarker for Cobalamin Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cobalamin (vitamin B12) deficiency is a prevalent and serious condition that can lead to severe hematological and neurological damage. Early and accurate diagnosis is crucial to prevent irreversible harm. While serum cobalamin levels are widely used for diagnosis, they have limitations in terms of sensitivity and specificity. Functional biomarkers, which reflect the metabolic consequences of cobalamin deficiency, offer a more accurate assessment of cellular cobalamin status. Among these, 2-methylcitric acid (2-MCA) has emerged as a valuable and specific biomarker for identifying functional cobalamin deficiency. This technical guide provides a comprehensive overview of 2-MCA, its metabolic origins, analytical methodologies for its quantification, and its clinical utility in the context of cobalamin deficiency.

Metabolic Basis of 2-Methylcitric Acid Accumulation

Cobalamin is an essential cofactor for two crucial enzymatic reactions in human metabolism. One of these is the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine, and threonine). This reaction is catalyzed by the mitochondrial enzyme L-methylmalonyl-CoA mutase, which requires adenosylcobalamin as a cofactor.

In a state of cobalamin deficiency, the activity of L-methylmalonyl-CoA mutase is impaired, leading to the accumulation of its substrate, L-methylmalonyl-CoA. This, in turn, causes a buildup of propionyl-CoA, a precursor to methylmalonyl-CoA.[1] The elevated levels of propionyl-CoA drive an alternative metabolic pathway where propionyl-CoA condenses with oxaloacetate, a reaction catalyzed by citrate (B86180) synthase.[2] While the primary substrate for citrate synthase is acetyl-CoA (leading to the formation of citrate in the Krebs cycle), it can also utilize propionyl-CoA, albeit with a much lower efficiency, to form 2-methylcitric acid.[2] The accumulation of 2-MCA is therefore a direct consequence of the metabolic block in the propionate (B1217596) catabolic pathway caused by cobalamin deficiency.

Metabolic Pathway of Propionate

Propionate Metabolism cluster_Mitochondrion Mitochondrion cluster_Deficiency Cobalamin Deficiency Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin) Two_MCA 2-Methylcitric Acid Propionyl_CoA->Two_MCA Citrate Synthase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Adenosylcobalamin) Block L_Methylmalonyl_CoA->Block TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Oxaloacetate Oxaloacetate Oxaloacetate->Two_MCA

Caption: Propionate metabolism and the effect of cobalamin deficiency.

Quantitative Data on 2-Methylcitric Acid Levels

The concentration of 2-MCA in various biological fluids is a sensitive indicator of functional cobalamin deficiency. The following tables summarize the reported quantitative data for 2-MCA in different populations and sample types.

Table 1: 2-Methylcitric Acid Concentrations in Serum/Plasma
PopulationConditionConcentration Range (nmol/L)Reference
Normal AdultsHealthy60 - 228[2][3]
Patients with Cobalamin DeficiencyClinically Confirmed93 - 13,500[2][4]
Table 2: 2-Methylcitric Acid Concentrations in Cerebrospinal Fluid (CSF)
PopulationConditionConcentration Range (nmol/L)Reference
Normal SubjectsHealthy323 - 1,070[2]
Patients with Cobalamin DeficiencyClinically Confirmed1,370 - 16,300[2]
Table 3: 2-Methylcitric Acid Concentrations in Dried Blood Spots (DBS) for Newborn Screening
PopulationConditionConcentration Range (µmol/L)Reference
NewbornsReference Range0.04 - 0.36[5]
Newborns with Propionic/Methylmalonic AcidemiaConfirmed Cases> 1.0 (up to 89.4)[5]

Experimental Protocols for 2-Methylcitric Acid Quantification

The gold standard for the accurate quantification of 2-MCA in biological samples is mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of organic acids like 2-MCA typically requires derivatization to increase their volatility and thermal stability.

1. Sample Preparation (from Serum/Plasma):

  • Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., ²H₃-2-methylcitric acid) to the sample.

  • Deproteinization: Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the proteins.

  • Extraction: The supernatant containing the organic acids is collected and dried under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) esters.

2. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a non-polar or medium-polarity column).

  • Temperature Program: Employ a temperature gradient to separate the derivatized organic acids.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized 2-MCA and its internal standard.

3. Quantification:

  • The concentration of 2-MCA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-MCA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation.

1. Sample Preparation (from Dried Blood Spots - DBS):

  • Extraction: Punch a small disc (e.g., 3.2 mm) from the DBS card and place it in a well of a microtiter plate. Add an extraction solution containing the internal standard.

  • Derivatization (Optional but often required for improved sensitivity): For enhanced detection, derivatization can be performed. One method involves amidation using reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[6][7]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reversed-phase column (e.g., C18) for separation.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid) is typically used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 2-MCA and its internal standard are monitored.

3. Quantification:

  • Similar to GC-MS, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow for LC-MS/MS Analysis of 2-MCA from DBS

LCMSMS_Workflow Start Dried Blood Spot Sample Punch Punch 3.2 mm Disc Start->Punch Extraction Extraction with Internal Standard Punch->Extraction Derivatization Derivatization (e.g., Amidation) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Result 2-MCA Concentration Data_Analysis->Result

Caption: A typical workflow for 2-MCA analysis by LC-MS/MS.

Clinical and Research Applications

The measurement of 2-MCA is a powerful tool in both clinical diagnostics and research settings.

  • Improved Diagnosis of Cobalamin Deficiency: 2-MCA, often measured in conjunction with methylmalonic acid (MMA), provides a more accurate assessment of functional cobalamin deficiency than serum B12 levels alone.[3] Elevated 2-MCA is a specific indicator of a metabolic block in the propionate pathway.[4]

  • Newborn Screening: The inclusion of 2-MCA as a second-tier marker in newborn screening programs significantly improves the positive predictive value for detecting inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia.[5] This reduces the number of false-positive results and unnecessary follow-up investigations.[5]

  • Monitoring Therapeutic Efficacy: In patients receiving cobalamin supplementation, monitoring the levels of 2-MCA can provide an objective measure of the metabolic response to treatment. A decrease in 2-MCA levels indicates a restoration of the functional activity of methylmalonyl-CoA mutase.

  • Drug Development: For pharmaceutical companies developing new therapies for metabolic disorders or conditions affecting cobalamin metabolism, 2-MCA can serve as a crucial biomarker for assessing drug efficacy and target engagement.

Conclusion

2-Methylcitric acid is a highly specific and sensitive biomarker for functional cobalamin deficiency, arising from the metabolic consequences of impaired propionate metabolism. Its quantification, primarily through GC-MS or LC-MS/MS, provides valuable diagnostic information that complements traditional measurements of serum cobalamin. For researchers, scientists, and drug development professionals, understanding the role of 2-MCA and the methodologies for its analysis is essential for advancing the diagnosis and treatment of cobalamin deficiency and related metabolic disorders. The integration of 2-MCA into diagnostic algorithms and clinical trial protocols will undoubtedly lead to improved patient outcomes and a deeper understanding of cellular metabolism.

References

Stereoisomers of 2-Methylcitric Acid: A Technical Guide to Their Formation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the stereoisomers of 2-methylcitric acid, their enzymatic formation, and the analytical methodologies used for their identification and quantification. Tailored for researchers, scientists, and professionals in drug development, this document details the biochemical significance of these molecules, particularly in the context of microbial metabolism and human metabolic disorders.

Introduction to 2-Methylcitric Acid

2-Methylcitric acid (MCA) is a tricarboxylic acid and a structural analog of citric acid.[1] It emerges as a key metabolite in the propionate (B1217596) catabolism pathway, known as the 2-methylcitrate cycle, which is crucial for many microorganisms.[2][3] In humans, 2-methylcitric acid is an important biomarker for diagnosing and monitoring inherited metabolic disorders such as propionic acidemia (PA), methylmalonic acidemia (MMA), and cobalamin (vitamin B12) deficiencies.[4][5][6] Under these pathological conditions, the accumulation of propionyl-coenzyme A (propionyl-CoA) leads to its condensation with oxaloacetate, catalyzed by citrate (B86180) synthase, forming 2-methylcitric acid.[4][5][6][7]

The structure of 2-methylcitric acid contains two asymmetric carbon atoms, which gives rise to four distinct stereoisomers. The specific stereoisomers formed are dependent on the catalyzing enzyme and have significant implications for downstream metabolic processing and biological activity.

Stereochemistry of 2-Methylcitric Acid

2-Methylcitric acid possesses two chiral centers at the C2 and C3 positions. This results in the existence of two pairs of enantiomers, totaling four stereoisomers:

  • (2S,3S)-2-Methylcitric acid

  • (2R,3R)-2-Methylcitric acid

  • (2S,3R)-2-Methylcitric acid

  • (2R,3S)-2-Methylcitric acid

The specific spatial arrangement of the hydroxyl, carboxyl, and methyl groups around these chiral centers defines the unique chemical and biological properties of each isomer. For instance, the (2R,3R)-isomer has been suggested to act as an inhibitor of aconitase, an enzyme in the citric acid cycle.[8]

Formation of 2-Methylcitric Acid Stereoisomers

The formation of 2-methylcitric acid is primarily an enzyme-catalyzed condensation reaction between propionyl-CoA and oxaloacetate. The stereochemical outcome of this reaction is highly dependent on the specific enzyme involved.

Microbial Formation via the 2-Methylcitrate Cycle

In many bacteria and fungi, propionate is metabolized through the 2-methylcitrate cycle to prevent the toxic accumulation of propionyl-CoA.[3][9][10] The first committed step of this cycle is catalyzed by 2-methylcitrate synthase (PrpC) .[3][9] This enzyme exhibits high stereospecificity, exclusively producing the (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate isomer, also known as (2R,3S)-2-methylcitric acid.[8][11] This stereospecificity is crucial for the subsequent enzymatic reactions in the cycle.

dot

Methylcitrate_Cycle PropionylCoA Propionyl-CoA Oxaloacetate Oxaloacetate MCA (2R,3S)-2-Methylcitrate Oxaloacetate->MCA 2-Methylcitrate Synthase (PrpC) MCA_iso 2-Methylisocitrate MCA->MCA_iso PrpD/AcnD/PrpF Products Pyruvate + Succinate MCA_iso->Products 2-Methylisocitrate Lyase (PrpB) TCA TCA Cycle Products->TCA Enters TCA Cycle

Caption: The 2-Methylcitrate Cycle in microorganisms.

Formation in Mammals via Citrate Synthase

In mammals, the primary enzyme for condensing acyl-CoA molecules with oxaloacetate is citrate synthase , a key enzyme of the citric acid cycle. While its main substrate is acetyl-CoA, it can also utilize propionyl-CoA, especially when propionyl-CoA levels are pathologically elevated.[7] Unlike the microbial 2-methylcitrate synthase, animal citrate synthase is not highly stereospecific in this reaction. It produces a mixture of stereoisomers, primarily the (2S,3S)- and (2S,3R)-isomers , with a smaller amount of the (2R,3S)-isomer also being formed.[8][12] This lack of specificity leads to the accumulation of multiple methylcitrate isomers in patients with propionic acidemia and related disorders.

dot

Metabolic_Disease_Pathway MetabolicBlock Metabolic Block (e.g., Propionic Acidemia) PropionylCoA Propionyl-CoA (Accumulates) MetabolicBlock->PropionylCoA CitrateSynthase Citrate Synthase PropionylCoA->CitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase MCA_mix Mixture of 2-Methylcitrate Stereoisomers CitrateSynthase->MCA_mix Biomarker Elevated Urinary & Serum MCA (Diagnostic Biomarker) MCA_mix->Biomarker

Caption: Formation of 2-methylcitrate in metabolic disease.

Quantitative Data

The stereoisomeric profile of 2-methylcitric acid provides insight into its origin. The following tables summarize the stereospecificity of the forming enzymes and the concentrations of MCA found in human bodily fluids.

Table 1: Stereoisomeric Products of 2-Methylcitric Acid Formation

EnzymeSourceSubstratesStereoisomeric Product(s)
2-Methylcitrate Synthase (PrpC) Microorganisms (e.g., Candida lipolytica)Propionyl-CoA + Oxaloacetate(2R,3S)-2-Methylcitric acid (highly specific)[8][11]
Citrate (si)-Synthase AnimalsPropionyl-CoA + Oxaloacetate(2S,3S), (2S,3R), and a minor amount of (2R,3S) isomers[8]

Table 2: Concentrations of 2-Methylcitric Acid in Human Biological Fluids

FluidConditionConcentration Range (nmol/L)Reference
Serum Normal (n=50)60 - 228[7]
Serum Cobalamin Deficiency (n=50)93 - 13,500[7]
Cerebrospinal Fluid (CSF) Normal (n=19)323 - 1,070[7]
Cerebrospinal Fluid (CSF) Cobalamin Deficiency (n=5)1,370 - 16,300[7]

Note: The values in Table 2 represent the sum of all stereoisomers.

Experimental Protocols

The analysis of 2-methylcitric acid stereoisomers requires specialized analytical techniques capable of separating and identifying these closely related molecules.

Protocol: Stereoisomer Separation by GC-MS

A validated method for the absolute separation of all four stereoisomers of 2-methylcitric acid involves derivatization followed by capillary gas chromatography-mass spectrometry (GC-MS).[8]

Objective: To separate and identify the four stereoisomers of 2-methylcitric acid from a biological sample.

Methodology:

  • Sample Preparation: Isolate organic acids from the biological matrix (e.g., urine, serum) using standard extraction techniques.

  • Derivatization:

    • Esterify the carboxyl groups of methylcitric acid. A common method is the formation of tri-(-)-2-butyl esters .

    • Acetylate the hydroxyl group to form O-acetylated derivatives.

    • This two-step derivatization creates volatile diastereomeric derivatives suitable for GC analysis.

  • Gas Chromatography (GC):

    • Column: Use a nonchiral stationary phase capillary column, such as an SE30 column .[8] The separation of the diastereomeric derivatives is achieved on this standard column.

    • Injection: Inject the derivatized sample into the GC.

    • Temperature Program: Employ a suitable temperature gradient to ensure the separation of the different isomers based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometry (MS):

    • Couple the GC outlet to a mass spectrometer.

    • Use electron impact (EI) ionization to fragment the eluting compounds.

    • Analyze the resulting fragmentation patterns to confirm the identity of each separated peak as a methylcitric acid derivative.

  • Identification: Compare the retention times and mass spectra of the peaks from the sample with those of authentic standards of the four stereoisomers, which have been subjected to the same derivatization process.[8]

dot

GCMS_Workflow Start Biological Sample (Serum, Urine) Extraction Organic Acid Extraction Start->Extraction Derivatization Derivatization (Esterification & Acetylation) Extraction->Derivatization GC Gas Chromatography (SE30 Column) Derivatization->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Analysis Data Analysis (Compare Retention Times & Mass Spectra to Standards) MS->Analysis Result Identification & Quantification of Stereoisomers Analysis->Result

Caption: Experimental workflow for stereoisomer analysis.

Conclusion

The stereochemistry of 2-methylcitric acid is a critical factor in its biological role, both as an intermediate in microbial metabolism and as a diagnostic marker for human disease. The formation of specific stereoisomers is dictated by the catalyzing enzyme, with microbial 2-methylcitrate synthase producing (2R,3S)-2-methylcitric acid with high fidelity, while animal citrate synthase generates a mixture of isomers. Understanding these differences is essential for interpreting metabolic data and for potential therapeutic strategies targeting these pathways. The analytical methods outlined provide a robust framework for the precise identification and quantification of these stereoisomers, enabling further research into their physiological and pathological significance.

References

Inhibitory Effect of 2-Methylcitric Acid on Aconitase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the inhibitory effect of 2-methylcitric acid on the enzyme aconitase. Aconitase is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate.[1][2] The accumulation of 2-methylcitric acid, a hallmark of inherited metabolic disorders such as propionic acidemia and methylmalonic aciduria, leads to significant metabolic dysregulation.[3] This guide will detail the mechanism of inhibition, present quantitative data, outline experimental protocols for characterization, and provide visual representations of the relevant metabolic pathways and experimental workflows.

Introduction to Aconitase and 2-Methylcitric Acid

Aconitase (aconitate hydratase; EC 4.2.1.3) is an iron-sulfur protein that plays a pivotal role in cellular metabolism.[4] It exists in both mitochondrial and cytosolic isoforms, with the mitochondrial form being a key component of the TCA cycle, essential for cellular respiration and energy production.[4] The cytosolic form is involved in other metabolic pathways. The enzyme's catalytic activity is dependent on a [4Fe-4S] iron-sulfur cluster, which is also a target for oxidative stress.[1][4]

2-Methylcitric acid is an abnormal metabolite that accumulates in individuals with propionic acidemia and methylmalonic aciduria.[3] These autosomal recessive disorders are caused by deficiencies in the enzymes propionyl-CoA carboxylase or methylmalonyl-CoA mutase, respectively.[5][6] The buildup of propionyl-CoA leads to its condensation with oxaloacetate by citrate synthase, forming 2-methylcitric acid.[3] This accumulation has been implicated in the pathophysiology of these diseases, in part through its inhibitory effects on key metabolic enzymes.[7]

Mechanism of Aconitase Inhibition by 2-Methylcitric Acid

Research has demonstrated that 2-methylcitric acid inhibits aconitase activity. The nature of this inhibition has been characterized as non-competitive .[8] In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[9][10] This binding event reduces the catalytic efficiency of the enzyme without affecting the binding of the substrate to the active site.[9][10] Consequently, the maximal velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km) remains unchanged.[9]

The following diagram illustrates the principle of non-competitive inhibition:

non_competitive_inhibition E Free Enzyme ES Enzyme-Substrate Complex E->ES k1 EI Enzyme-Inhibitor Complex E->EI Ki ES->E k-1 ESI Enzyme-Substrate- Inhibitor Complex ES->ESI Ki P Product ES->P k_cat + E EI->E EI->ESI k1 ESI->ES ESI->EI k-1 S Substrate S->E + + S->EI + + I Inhibitor (2-Methylcitric Acid) I->E + + I->ES + +

A diagram illustrating the mechanism of non-competitive enzyme inhibition.

Quantitative Data on Aconitase Inhibition

The inhibitory potency of 2-methylcitric acid on aconitase and other related enzymes has been investigated. The inhibition constant (Ki) for several enzymes, including aconitase, was found to be in the range of 1.5-7.6 mM.[8] While a specific Ki value for aconitase is not singled out in this range, this data indicates a moderate inhibitory effect.

EnzymeInhibitorType of InhibitionKi (mM)Reference
Aconitase2-Methylcitric acidNon-competitive1.5 - 7.6[8]
Citrate Synthase2-Methylcitric acidCompetitive1.5 - 7.6[8]
NAD+-linked Isocitrate Dehydrogenase2-Methylcitric acidCompetitive1.5 - 7.6[8]
NADP+-linked Isocitrate Dehydrogenase2-Methylcitric acidCompetitive1.5 - 7.6[8]

Table 1: Summary of quantitative data for the inhibition of aconitase and other enzymes by 2-methylcitric acid.

Experimental Protocols

Aconitase Activity Assay

Several methods can be employed to measure aconitase activity. A common approach is a direct spectrophotometric assay that measures the formation of cis-aconitate from citrate or isocitrate at 240 nm.[11] Alternatively, a coupled enzyme assay can be used where the product of the aconitase reaction, isocitrate, is used by isocitrate dehydrogenase to produce NADPH, which can be monitored at 340 nm.[4] Colorimetric assays that produce a colored product are also available.[12][13][14]

Protocol: Direct Spectrophotometric Aconitase Activity Assay

This protocol is adapted from commercially available kits.[11]

Materials:

  • Tissue homogenate or isolated mitochondria

  • Aconitase Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Substrate solution (e.g., 50 mM citrate or isocitrate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 240 nm

Procedure:

  • Sample Preparation:

    • For tissue, homogenize in ice-cold assay buffer.

    • For cells, lyse and centrifuge to obtain a cytosolic fraction or isolate mitochondria using standard protocols.

    • Determine the protein concentration of the sample.

  • Assay Reaction:

    • Add 50 µL of the sample (e.g., 10-100 µg of protein) to a well of the 96-well plate.

    • Add 200 µL of the substrate solution to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 240 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA240/min).

    • Aconitase activity can be calculated using the Beer-Lambert law and the extinction coefficient of cis-aconitate.

Determination of Inhibition Type and Ki

To characterize the inhibitory effect of 2-methylcitric acid on aconitase, a kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be visualized using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[5][15]

Protocol for Determining Ki for a Non-competitive Inhibitor:

  • Perform the aconitase activity assay as described above with varying concentrations of the substrate (e.g., citrate).

  • Repeat the assays in the presence of several fixed concentrations of the inhibitor (2-methylcitric acid).

  • Calculate the initial reaction velocities (V₀) for each condition.

  • Lineweaver-Burk Plot:

    • Plot 1/V₀ versus 1/[Substrate].

    • For a non-competitive inhibitor, the lines for different inhibitor concentrations will intersect on the x-axis, but will have different y-intercepts.[5]

  • Dixon Plot:

    • Plot 1/V₀ versus inhibitor concentration [I] for different fixed substrate concentrations.[11][16][17]

    • For a non-competitive inhibitor, the lines will intersect to the left of the y-axis, and the x-coordinate of the intersection point will be equal to -Ki.[17]

experimental_workflow cluster_prep Sample Preparation cluster_assay Aconitase Activity Assay cluster_analysis Kinetic Analysis Tissue Tissue/Cell Sample Homogenize Homogenization/Lysis Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Fractionation Mitochondrial/Cytosolic Fractionation Centrifuge->Fractionation ProteinAssay Protein Quantification Fractionation->ProteinAssay AssaySetup Set up reactions with varying [Substrate] and [Inhibitor] ProteinAssay->AssaySetup Spectro Spectrophotometric Measurement (e.g., A240) AssaySetup->Spectro CalcV0 Calculate Initial Velocity (V₀) Spectro->CalcV0 LBPlot Lineweaver-Burk Plot (1/V₀ vs 1/[S]) CalcV0->LBPlot DixonPlot Dixon Plot (1/V₀ vs [I]) CalcV0->DixonPlot DetermineKi Determine Inhibition Type and Calculate Ki LBPlot->DetermineKi DixonPlot->DetermineKi

A flowchart outlining the experimental workflow for determining the inhibitory effect of 2-methylcitric acid on aconitase.

Metabolic Context and Signaling Pathways

The inhibition of aconitase by 2-methylcitric acid occurs within the broader context of metabolic dysregulation in propionic acidemia. The accumulation of propionyl-CoA drives the formation of 2-methylcitric acid, which then enters the mitochondria and can inhibit key enzymes of the TCA cycle, including aconitase.[8] This disruption of the TCA cycle can lead to impaired energy production and the accumulation of other toxic metabolites.

metabolic_pathway cluster_propionate Propionate Metabolism cluster_tca TCA Cycle PropionylCoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (Deficient in Propionic Acidemia) PropionylCoA->PCC CitrateSynthase Citrate Synthase PropionylCoA->CitrateSynthase Condensation MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Citrate Citrate CitrateSynthase->Citrate Normal Reaction 2Methylcitrate 2-Methylcitric Acid CitrateSynthase->2Methylcitrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate TCA_Products Further TCA Cycle Products (e.g., α-KG) Isocitrate->TCA_Products 2Methylcitrate->Aconitase Inhibition

The metabolic pathway showing the formation of 2-methylcitric acid and its inhibitory effect on aconitase in the TCA cycle.

Conclusion

The non-competitive inhibition of aconitase by 2-methylcitric acid is a significant factor in the pathophysiology of propionic acidemia and related disorders. This inhibition disrupts the TCA cycle, contributing to the energy deficit and metabolic disturbances observed in patients. Understanding the kinetic parameters of this inhibition is crucial for developing therapeutic strategies aimed at mitigating the toxic effects of 2-methylcitric acid accumulation. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this interaction and explore potential therapeutic interventions.

References

The 2-Methylcitric Acid Cycle: A Core Metabolic Pathway for Propionate Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methylcitric acid (MCC) or methylcitrate cycle is a critical metabolic pathway that enables various organisms, including bacteria, fungi, and certain protists, to process propionyl-CoA, a potentially toxic intermediate.[1][2][3] Propionyl-CoA is generated from the β-oxidation of odd-chain fatty acids, the catabolism of branched-chain amino acids (valine and isoleucine), and cholesterol degradation.[1][3] While mammalian cells primarily use the methylmalonyl-CoA pathway to detoxify propionyl-CoA, many microorganisms rely on the MCC.[2][3] The cycle converts the three-carbon propionyl-CoA into pyruvate (B1213749) and the four-carbon succinate (B1194679), allowing these products to enter central carbon metabolism for energy production and biosynthesis.[1][4]

First elucidated in fungi in 1973, the pathway was later discovered in bacteria such as Escherichia coli and Salmonella enterica in the late 1990s.[1] The MCC is functionally analogous to the tricarboxylic acid (TCA) cycle but processes a methyl-branched substrate. It shares intermediates and enzymatic strategies with both the TCA and glyoxylate (B1226380) cycles, highlighting the modular nature of metabolic evolution.[1][5] Its presence in numerous pathogenic organisms, including Mycobacterium tuberculosis, and its absence in humans make the enzymes of this cycle potential targets for novel anti-infective drug development.[6][7][8]

The Core Pathway: Enzymes and Reactions

The 2-methylcitric acid cycle is a sequence of enzymatic reactions that achieves the net conversion of propionyl-CoA and oxaloacetate to pyruvate and succinate. The succinate produced can replenish the TCA cycle, which in turn regenerates the oxaloacetate needed for the initial step of the MCC.[1]

The key steps are as follows:

  • Condensation: The cycle begins with the Claisen condensation of propanoyl-CoA and oxaloacetate, catalyzed by 2-methylcitrate synthase (PrpC) , to form (2S,3S)-2-methylcitrate and release Coenzyme A.[9][10][11]

  • Dehydration: 2-methylcitrate dehydratase (PrpD) then catalyzes the dehydration of 2-methylcitrate to produce 2-methyl-cis-aconitate.[11][12] In some organisms, this step is replaced by the combined action of an aconitase-like enzyme (AcnD) and a methylaconitate isomerase (PrpF).[3][13]

  • Hydration: The enzyme aconitase (AcnB) , which also functions in the TCA cycle, hydrates 2-methyl-cis-aconitate to form 2-methylisocitrate.[3]

  • Cleavage: Finally, 2-methylisocitrate lyase (PrpB) cleaves 2-methylisocitrate into two key metabolic intermediates: pyruvate and succinate, completing the cycle.[1][4][8]

2-Methylcitric Acid Cycle PropionylCoA Propionyl-CoA PrpC PrpC (2-Methylcitrate Synthase) PropionylCoA->PrpC Oxaloacetate Oxaloacetate Oxaloacetate->PrpC Methylcitrate 2-Methylcitrate PrpD PrpD (2-Methylcitrate Dehydratase) Methylcitrate->PrpD Methylaconitate 2-Methyl-cis-aconitate AcnB AcnB (Aconitase) Methylaconitate->AcnB Methylisocitrate 2-Methylisocitrate PrpB PrpB (2-Methylisocitrate Lyase) Methylisocitrate->PrpB Pyruvate Pyruvate Succinate Succinate TCA TCA Cycle Succinate->TCA TCA->Oxaloacetate PrpC->Methylcitrate PrpD->Methylaconitate AcnB->Methylisocitrate PrpB->Pyruvate PrpB->Succinate

Figure 1: The 2-Methylcitric Acid Cycle Pathway.

Key Enzymes of the Cycle: Properties and Kinetics

The efficiency and regulation of the MCC are determined by its constituent enzymes. While properties can vary between species, studies in model organisms like E. coli have provided significant quantitative insights.

EnzymeGeneOrganismMolecular Weight (kDa)SubstratesProductsOptimal pH
2-Methylcitrate Synthase prpCE. coli (K12)42.7Propionyl-CoA, Oxaloacetate2-Methylcitrate, CoA9.0[10]
2-Methylcitrate Dehydratase prpDE. coli (K12)~672-Methylcitrate2-Methyl-cis-aconitate-
2-Methylisocitrate Lyase prpBE. coli~32 (subunit)[14]2-MethylisocitratePyruvate, Succinate-
A. nidulans~66 (subunit)[14]2-MethylisocitratePyruvate, Succinate-

Table 1: General Properties of Key 2-Methylcitric Acid Cycle Enzymes.

Kinetic parameters are crucial for understanding the enzyme's affinity for its substrates and its catalytic rate. Propionyl-CoA is the preferred substrate for PrpC over acetyl-CoA, ensuring the efficient entry of propionate (B1217596) into the cycle.[6]

EnzymeOrganismSubstrateKmVmax
2-Methylcitrate Synthase (PrpC) E. coli (K12)Propionyl-CoA17 µM (pH 7.4) / 37 µM (pH 8.0)[10]0.33 µmol/min/mg[10]
Oxaloacetate5 µM (pH 8.0)[10]-
Acetyl-CoA101 µM (pH 8.0)[10]0.11 µmol/min/mg[10]
2-Methylcitrate Dehydratase (PrpD) E. coli (K12)(2S,3S)-2-Methylcitrate0.44 mM[12]-
2-Methylisocitrate Lyase (PrpB) C. burnetii2-Methylisocitrate390 µM[15]-

Table 2: Kinetic Parameters of 2-Methylcitric Acid Cycle Enzymes.

Regulation of the 2-Methylcitric Acid Cycle

The expression of the enzymes for the MCC is tightly regulated to ensure that the pathway is active only when propionate is available as a carbon source. In many bacteria, including Salmonella enterica and E. coli, the genes encoding the cycle's enzymes (prpB, prpC, prpD) and a propionyl-CoA synthetase (prpE) are organized into a single operon, prpBCDE.[13]

The transcription of this operon is controlled by the regulatory protein PrpR, which is encoded by a divergently transcribed gene adjacent to the operon.[9] PrpR functions as a transcriptional activator. Its activity is dependent on the presence of the metabolic intermediate 2-methylcitrate , which acts as the inducer molecule.[9] When propionate enters the cell and is converted to propionyl-CoA and then to 2-methylcitrate, the latter binds to PrpR. This binding event presumably causes a conformational change in PrpR, enabling it to activate the transcription of the prpBCDE operon, leading to the synthesis of the necessary enzymes to metabolize propionate.[9]

In Bacillus thuringiensis, the regulation is more complex, involving negative regulation by global transcription factors CcpA and AbrB and positive regulation by the LysR-family regulator CcpC, ensuring the cycle is most active during the stationary phase of growth.

Prp_Operon_Regulation cluster_0 prp Operon prpB prpB prpC prpC prpD prpD prpE prpE prpR_gene prpR gene PrpR PrpR (Inactive) prpR_gene->PrpR Transcription & Translation PrpR_active PrpR (Active) PrpR->PrpR_active Binding promoter Promoter (PprpBCDE) PrpR_active->promoter Activates Transcription Methylcitrate 2-Methylcitrate (Inducer) Methylcitrate->PrpR_active Binding

Figure 2: Transcriptional Regulation of the prp Operon.

Biological Significance and Therapeutic Potential

The primary role of the 2-methylcitric acid cycle is to serve as a detoxification pathway. An accumulation of propionyl-CoA is cytotoxic as it can inhibit key enzymes in central metabolism, such as the pyruvate dehydrogenase complex.[2][7] By converting propionyl-CoA to less harmful, and indeed useful, metabolites, the MCC is essential for survival on certain carbon sources.

  • Metabolic Versatility: The MCC allows microorganisms to utilize odd-chain fatty acids and certain amino acids as sole carbon and energy sources.[1]

  • Pathogen Survival: In pathogenic bacteria like Mycobacterium tuberculosis, the MCC is crucial for metabolizing propionyl-CoA derived from host cholesterol during infection.[8] The isocitrate lyase (ICL) in M. tuberculosis is a bifunctional enzyme that also serves as the 2-methylisocitrate lyase for the MCC.[8] The essentiality of this pathway for the pathogen's survival makes the MCC enzymes, particularly 2-methylcitrate synthase, attractive targets for the development of new tuberculosis therapies.[7][8]

  • Biotechnology: Understanding the MCC is relevant for metabolic engineering. For instance, in the production of polyhydroxyalkanoates (bioplastics), propionate is used as a precursor. Knocking out genes of the MCC can prevent the degradation of propionate, thereby increasing the yield of desired copolymers.

Experimental Protocols

Studying the 2-methylcitric acid cycle involves a combination of enzymatic, analytical, and genetic techniques.

Protocol 1: Spectrophotometric Assay for 2-Methylcitrate Synthase (PrpC) Activity

This assay measures the rate of Coenzyme A (CoA-SH) release during the condensation reaction, which is detected by its reaction with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). The product, TNB, absorbs light at 412 nm.[6]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 M KCl.

    • Substrate 1: 10 mM Propionyl-CoA in water.

    • Substrate 2: 5 mM Oxaloacetate in assay buffer (prepare fresh).

    • Indicator: 15 mM DTNB in assay buffer.

  • Assay Mixture: In a 1 ml cuvette, combine:

    • 750 µL Assay Buffer

    • 10 µL 15 mM DTNB (final concentration 0.15 mM)

    • 10 µL 5 mM Oxaloacetate (final concentration 0.05 mM)

    • Purified enzyme or cell-free extract (5-20 µL).

  • Initiation and Measurement:

    • Equilibrate the mixture at the desired temperature (e.g., 35°C).

    • Start the reaction by adding 10 µL of 10 mM propionyl-CoA (final concentration 0.1 mM).

    • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer.

  • Calculation: Calculate the activity using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).[6] One unit of activity is defined as the amount of enzyme that produces 1 µmol of TNB per minute.

Protocol 2: Assay for 2-Methylisocitrate Lyase (PrpB) Activity

This assay measures the formation of pyruvate, one of the products of the cleavage reaction. The pyruvate is reacted with phenylhydrazine (B124118) to form a phenylhydrazone, which absorbs light at 324 nm.[1]

  • Reagent Preparation:

    • Assay Buffer: 66.7 mM potassium phosphate (B84403) (pH 6.9).

    • Reagent Mix: In assay buffer, prepare 3.3 mM phenylhydrazine, 2.5 mM cysteine, and 5 mM MgCl₂.

    • Substrate: 1.25 mM 2-methylisocitrate.

  • Assay Mixture: In a 0.5 ml cuvette, combine:

    • 450 µL Reagent Mix.

    • Cell extract or purified enzyme.

  • Initiation and Measurement:

    • Equilibrate the mixture to the assay temperature.

    • Start the reaction by adding 50 µL of 1.25 mM 2-methylisocitrate.

    • Monitor the increase in absorbance at 324 nm.

  • Calculation: Activity is calculated using the molar extinction coefficient of pyruvate phenylhydrazone (e.g., 12 mM⁻¹cm⁻¹).[1]

Protocol 3: Identification of Intermediates by NMR or GC-MS

To confirm the operation of the cycle and identify accumulating intermediates in mutant strains, analytical techniques are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Grow bacterial cultures (e.g., wild-type vs. a prpD mutant) in a minimal medium containing a ¹³C-labeled precursor, such as [2-¹³C]-propionate.[6]

    • Harvest cells, prepare cell-free extracts, and analyze them using ¹³C-NMR.[6]

    • The resulting spectra will show characteristic chemical shifts for the carbon atoms in the cycle intermediates. For example, a prpD mutant will accumulate ¹³C-labeled 2-methylcitrate, which can be unambiguously identified.[6][7][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Extract metabolites from biological samples (e.g., cell pellets, culture supernatant) using a solvent like ethanol.[17]

    • Derivatize the organic acids to make them volatile (e.g., silylation).

    • Inject the derivatized sample into a GC-MS system. The compounds are separated by the GC column based on their boiling points and retention times.

    • The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum ("fingerprint") for each, allowing for positive identification and quantification of intermediates like 2-methylcitrate.[17][18]

Protocol 4: Genetic Analysis of the prp Operon
  • Construction of Knockout Mutants: To study the function of specific genes, targeted gene knockouts are created. A common method is homologous recombination using a suicide vector.

    • Clone DNA fragments homologous to the regions upstream and downstream of the target gene (e.g., prpC) into a suicide plasmid containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity).

    • Introduce the plasmid into the target bacterium via conjugation or electroporation.

    • Select for single-crossover integrants using the antibiotic marker.

    • Select for double-crossover events (resulting in gene deletion) by growing on a medium containing sucrose. Cells that have lost the plasmid (and the sacB gene) will survive.

    • Verify the deletion by PCR and assess the resulting phenotype (e.g., inability to grow on propionate).

  • DNase I Footprinting for Regulator Binding: This in vitro method identifies the specific DNA sequence where a regulatory protein (like PrpR) binds.[19]

    • End-label a DNA fragment containing the promoter region of the prpBCDE operon with a radioactive isotope (e.g., ³²P).[19]

    • Incubate the labeled DNA fragment with varying concentrations of purified PrpR protein (and the inducer, 2-methylcitrate).

    • Lightly digest the DNA with DNase I. The enzyme will cut the DNA randomly, except where it is protected by the bound PrpR protein.[19]

    • Separate the resulting DNA fragments by size on a denaturing polyacrylamide gel.

    • Visualize the fragments by autoradiography. A gap in the ladder of bands (the "footprint") will appear in the lanes containing PrpR, revealing the precise binding site of the regulator.[19]

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay (e.g., PrpC) cluster_analysis Data Analysis prep1 Grow Cells (e.g., E. coli) prep2 Harvest Cells & Prepare Cell-Free Extract prep1->prep2 assay2 Add Enzyme Extract & Initiate Reaction prep2->assay2 assay1 Prepare Assay Mix (Buffer, Substrates, DTNB) assay1->assay2 assay3 Monitor Absorbance (412 nm) assay2->assay3 analysis1 Plot Absorbance vs. Time assay3->analysis1 analysis2 Calculate Initial Rate (ΔAbs/min) analysis1->analysis2 analysis3 Determine Kinetic Parameters (Km, Vmax) analysis2->analysis3

Figure 3: General Workflow for an Enzyme Kinetics Experiment.

References

The Biological Significance of 2-Methylcitric Acid Accumulation: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 5, 2025

Abstract

2-Methylcitric acid (2-MCA) has emerged as a critical biomarker in the diagnosis and management of several inherited metabolic disorders, most notably propionic acidemia (PA) and methylmalonic acidemia (MMA). Its accumulation, a direct consequence of impaired propionyl-CoA metabolism, is not merely an indicator of disease but an active participant in the pathophysiology of these conditions. This technical guide provides an in-depth exploration of the biological significance of 2-MCA accumulation, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the metabolic pathways leading to 2-MCA formation, its pathological effects on cellular and mitochondrial function, and its utility as a diagnostic and monitoring biomarker. Detailed experimental protocols for the quantification of 2-MCA and the assessment of its biological effects are provided, alongside quantitative data and visual representations of key pathways to facilitate a deeper understanding of its role in human health and disease.

Introduction

2-Methylcitric acid (2-hydroxy-1,2,3-butanetricarboxylic acid) is a tricarboxylic acid that is not a typical intermediate of mainstream mammalian metabolism. However, in certain pathological states, its concentration in biological fluids can increase dramatically, serving as a crucial diagnostic marker. The accumulation of 2-MCA is primarily associated with inborn errors of metabolism that lead to a buildup of propionyl-CoA.[1][2][3] This guide will delve into the multifaceted biological significance of 2-MCA, from its biochemical origins to its detrimental effects on cellular homeostasis, with a particular focus on its implications for neurological and mitochondrial function.

The Metabolic Pathway of 2-Methylcitric Acid Formation

Under normal physiological conditions, propionyl-CoA, derived from the catabolism of odd-chain fatty acids, cholesterol, and the amino acids isoleucine, valine, threonine, and methionine, is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[4] D-methylmalonyl-CoA is then racemized to L-methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle.

In disorders such as propionic acidemia (due to deficient propionyl-CoA carboxylase) and methylmalonic acidemia (due to deficient methylmalonyl-CoA mutase or defects in vitamin B12 metabolism), the normal metabolic flux of propionyl-CoA is blocked.[3][4][5] This leads to the accumulation of propionyl-CoA within the mitochondria. The elevated intramitochondrial propionyl-CoA then serves as an alternative substrate for citrate (B86180) synthase, an enzyme that normally condenses acetyl-CoA with oxaloacetate to form citrate. The condensation of propionyl-CoA with oxaloacetate results in the formation of 2-methylcitric acid.[1][2][6]

2-Methylcitric Acid Formation Pathway Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase In PA and MMA (Accumulation) PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Normal Pathway Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase 2_MCA 2-Methylcitric Acid Citrate_Synthase->2_MCA Citrate Citrate Citrate_Synthase->Citrate TCA_Cycle TCA Cycle Succinyl_CoA Succinyl-CoA Succinyl_CoA->TCA_Cycle Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase MCM->Succinyl_CoA Methylmalonyl_CoA->MCM Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate_Synthase Normal Pathway Citrate->TCA_Cycle Pathological Effects of 2-Methylcitric Acid Accumulation 2_MCA_Accumulation 2-Methylcitric Acid Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction 2_MCA_Accumulation->Mitochondrial_Dysfunction Neurotoxicity Neurotoxicity 2_MCA_Accumulation->Neurotoxicity ETC_Inhibition Inhibition of Electron Transport Chain Mitochondrial_Dysfunction->ETC_Inhibition MPT_Induction Induction of Mitochondrial Permeability Transition Mitochondrial_Dysfunction->MPT_Induction Decreased_ATP Decreased ATP Production Mitochondrial_Dysfunction->Decreased_ATP GDH_Inhibition Inhibition of Glutamate Dehydrogenase Neurotoxicity->GDH_Inhibition Apoptosis Induction of Apoptosis in Brain Cells Neurotoxicity->Apoptosis Cellular_Damage Cellular Damage & Organ Dysfunction ETC_Inhibition->Cellular_Damage MPT_Induction->Cellular_Damage Decreased_ATP->Cellular_Damage GDH_Inhibition->Cellular_Damage Apoptosis->Cellular_Damage

References

Methodological & Application

Application Note and Protocol for 2-Methylcitric Acid Analysis in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcitric acid (MCA) is a key biomarker for the differential diagnosis of inborn errors of metabolism, specifically propionic acidemia and methylmalonic aciduria.[1][2] In these conditions, the accumulation of propionyl-CoA leads to its alternative metabolism to MCA. Newborn screening programs initially use markers like propionylcarnitine (B99956) (C3), but this can lead to a high number of false positives.[1][3][4] The inclusion of 2-methylcitric acid as a second-tier test significantly improves the specificity and positive predictive value of screening, reducing unnecessary referrals and parental anxiety.[1][5]

This document provides a detailed protocol for the quantitative analysis of 2-methylcitric acid in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established and validated procedures described in peer-reviewed literature.

Signaling Pathway and Clinical Significance

In healthy individuals, propionyl-CoA is converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the Krebs cycle. In propionic acidemia and methylmalonic aciduria, enzymatic defects lead to an accumulation of propionyl-CoA. This excess propionyl-CoA is then available as a substrate for citrate (B86180) synthase, which catalyzes its condensation with oxaloacetate to form 2-methylcitric acid. The detection of elevated levels of MCA is therefore a highly specific indicator of these metabolic disorders.

cluster_pathway Metabolic Pathway of Propionyl-CoA Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Enzyme_Defect Enzyme Defect (Propionic Acidemia, Methylmalonic Aciduria) Propionyl_CoA->Enzyme_Defect Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Two_Methylcitric_Acid 2-Methylcitric Acid (Elevated in Disease) Citrate_Synthase->Two_Methylcitric_Acid Enzyme_Defect->Two_Methylcitric_Acid

Figure 1: Metabolic pathway of 2-Methylcitric acid formation.

Experimental Protocol

This protocol describes a method for the analysis of 2-methylcitric acid in DBS using LC-MS/MS with derivatization.

Materials and Reagents
  • 2-Methylcitric acid standard

  • Isotopically labeled internal standard (e.g., d3-2-Methylcitric acid)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • 3 N Hydrochloric acid in n-butanol (for butylation derivatization)

  • 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) (for amidation derivatization)

  • Dithiothreitol (DTT)

  • 96-well microtiter plates

  • DBS puncher and punches (3.2 mm)

  • Centrifuge

  • LC-MS/MS system

Sample Preparation
  • DBS Punching: Punch a 3.2 mm disc from the dried blood spot into a 96-well microtiter plate.

  • Extraction Solution Preparation: Prepare an extraction solution containing the isotopically labeled internal standard (e.g., d3-MCA) in an acetonitrile/water/formic acid mixture.[4]

  • Extraction: Add the extraction solution to each well containing a DBS punch.

  • Derivatization (Choose one method):

    • Method A: Butylation [4]

      • Dry the extract under a stream of nitrogen.

      • Add 3 N HCl in n-butanol to the dried residue.

      • Incubate at 65°C for 45 minutes.

      • Evaporate the butanol and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

    • Method B: Amidation [3][6]

      • This method allows for a single-step extraction and derivatization.

      • To the DBS punch, add a solution containing DAABD-AE and activating agents (e.g., EDC and DMAP) in acetonitrile.[7]

      • Incubate at 60-65°C for 45-60 minutes.[6][7]

      • After incubation, add water with formic acid to stop the reaction.

      • Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate MCA from other components. The specific gradient will depend on the column and derivatization method used.

    • Flow Rate: Typically in the range of 0.3-0.4 mL/min.[7]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for both native and isotopically labeled MCA should be optimized on the instrument.

Experimental Workflow

cluster_workflow Experimental Workflow for 2-Methylcitric Acid Analysis in DBS DBS_Collection Dried Blood Spot Collection DBS_Punching DBS Punching (3.2 mm disc) DBS_Collection->DBS_Punching Extraction_Derivatization Extraction and Derivatization (with Internal Standard) DBS_Punching->Extraction_Derivatization LC_Separation LC Separation (Reversed-Phase) Extraction_Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Result_Reporting Result Reporting Data_Analysis->Result_Reporting

Figure 2: Workflow for 2-Methylcitric acid analysis.

Data Presentation

Quantitative data from validation studies are summarized below. These values can be used as a reference for establishing an in-house assay.

Table 1: Reference and Cut-off Values for 2-Methylcitric Acid in Dried Blood Spots
ParameterValue (µmol/L)Reference
Reference Range0.04 - 0.36[1]
99th Percentile0.5[4]
Cut-off Value1.0[1]
Cut-off Value0.70[8]
Table 2: Assay Performance Characteristics
ParameterValueReference
Imprecision (CV)< 10.8%[3]
Analyte Recovery90.2 - 109.4%[3]
Linearity (R²)> 0.995[6]
Table 3: 2-Methylcitric Acid Concentrations in Disease States
ConditionConcentration Range (µmol/L)Reference
Propionic Acidemia / Methylmalonic Aciduria1.0 - 12.0[9]
Confirmed True Positives0.1 - 89.4[1]

Conclusion

The analysis of 2-methylcitric acid in dried blood spots by LC-MS/MS is a robust and specific method for the second-tier screening of propionic acidemia and methylmalonic aciduria. The implementation of this assay can significantly improve the efficiency and accuracy of newborn screening programs. The provided protocol and data serve as a comprehensive guide for researchers and clinicians aiming to establish this analysis in their laboratories.

References

Application Note: Derivatization of 2-Methylcitric Acid for Enhanced Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylcitric acid (2-MCA) is a key biomarker for inborn errors of metabolism, particularly propionic acidemia and methylmalonic acidemia. Its accurate and sensitive quantification in biological matrices is crucial for newborn screening and clinical diagnostics. However, the inherent properties of 2-MCA, such as its high polarity and low volatility, present analytical challenges for mass spectrometry (MS)-based methods, often leading to poor chromatographic retention and low ionization efficiency.[1][2] Chemical derivatization is a critical pre-analytical step to overcome these limitations, enhancing the detectability and improving the reliability of quantification. This application note provides detailed protocols for the derivatization of 2-MCA for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Challenges in 2-Methylcitric Acid Analysis

Direct analysis of 2-MCA by mass spectrometry is hampered by several factors:

  • Poor Volatility: The presence of multiple carboxyl and hydroxyl groups makes 2-MCA non-volatile, rendering it unsuitable for direct GC-MS analysis.[3]

  • High Polarity: The polar nature of 2-MCA leads to poor retention on conventional reversed-phase liquid chromatography columns, often co-eluting with other polar interferences.[1][2]

  • Low Ionization Efficiency: Underivatized 2-MCA may exhibit suboptimal ionization in the mass spectrometer source, resulting in low sensitivity.[1][2]

Derivatization addresses these challenges by converting the polar functional groups into less polar, more volatile, and more readily ionizable moieties.

Derivatization Strategies for Mass Spectrometry

The choice of derivatization strategy depends on the analytical platform (GC-MS or LC-MS/MS) and the specific requirements of the assay. The two most common and effective approaches for 2-MCA are silylation for GC-MS and esterification or amidation for LC-MS/MS.

Silylation for GC-MS Analysis

Silylation is a robust derivatization technique for compounds containing active hydrogens, such as carboxylic acids and alcohols.[3] It involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[4]

Featured Reagent: BSTFA + 1% TMCS

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a widely used and effective silylating agent.[5]

Esterification (Butylation) for LC-MS/MS Analysis

Esterification of the carboxylic acid groups of 2-MCA, typically through butylation, is a common strategy for LC-MS/MS analysis. This derivatization neutralizes the negative charges of the carboxyl groups, leading to improved retention on reversed-phase columns and enhanced signal intensity in positive ion mode.[6][7]

Featured Reagent: 3 N Hydrochloric Acid in n-Butanol

This reagent facilitates the formation of butyl esters of carboxylic acids.[6]

Amidation for LC-MS/MS Analysis

Amidation offers an alternative to esterification for enhancing LC-MS/MS performance. This approach can provide derivatives with excellent chromatographic and mass spectrometric properties.

Featured Reagent: DAABD-AE

4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) is used for the amidation of 2-MCA in a dual derivatization approach for newborn screening.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance of different analytical methods for 2-MCA, highlighting the improvements achieved through derivatization.

Table 1: Performance of a Dual Derivatization LC-MS/MS Method for 2-Methylcitric Acid in Dried Blood Spots

ParameterValueReference
Imprecision (CV)<10.8%[1][2]
Analyte Recovery90.2% - 109.4%[1][2]
Improvement in Positive Predictive ValueFrom 8.7% to 64.3%[1][8]

Table 2: Linearity and Recovery for an LC-MS/MS Method for 2-Methylcitric Acid (Without Derivatization)

ParameterValueReference
Linearity (Total 2-MCA)Up to 80 µmol/L[9][10]
Recovery84.42% - 120.05%[9][10]

Experimental Protocols

Protocol 1: Silylation of 2-Methylcitric Acid for GC-MS Analysis

This protocol is based on general procedures for the silylation of organic acids.[5]

Materials:

  • Dried biological extract (e.g., from plasma, urine, or dried blood spots)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., 2H3-labeled 2-Methylcitric acid)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample extract containing 2-MCA is completely dry. The presence of water can interfere with the silylation reaction.

  • Reconstitution: Add 50 µL of pyridine to the dried extract and vortex to dissolve the residue.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.

  • Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS.

Protocol 2: Butylation of 2-Methylcitric Acid for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of 2-MCA in dried blood spots.[6]

Materials:

  • Dried blood spot punch (3 mm)

  • Extraction solution (Acetonitrile:Water:Formic Acid) with internal standards

  • 3 N Hydrochloric Acid in n-Butanol

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Extraction: Place a 3 mm dried blood spot punch into a 96-well plate. Add the extraction solution containing isotopically labeled internal standards. Agitate for 30 minutes.

  • Drying: Transfer the supernatant to a new plate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of 3 N HCl in n-butanol to each well. Seal the plate and heat at 65°C for 15 minutes.

  • Final Preparation: Evaporate the butanolic HCl to dryness under nitrogen. Reconstitute the residue in the mobile phase for injection.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Dual Derivatization (Amidation) of 2-Methylcitric Acid for LC-MS/MS Analysis

This protocol describes the amidation of 2-MCA as part of a dual derivatization workflow.[1][2]

Materials:

  • Dried blood spot punch

  • Reagents for amidation (DAABD-AE, EDC, DMAP in a suitable solvent)

  • LC-MS/MS system

Procedure:

  • Extraction and Initial Derivatization: Following extraction from the dried blood spot, the sample is treated with the amidation reagent mixture (DAABD-AE, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 4-(dimethylamino)pyridine (DMAP)).

  • Reaction: The reaction is allowed to proceed under optimized temperature and time conditions to form the amide derivative of 2-MCA.

  • Sample Cleanup: A liquid-liquid or solid-phase extraction step is typically performed to remove excess reagents and interferences.

  • Analysis: The final extract is analyzed by LC-MS/MS.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Dried Blood Spot) Extraction Extraction of Analytes Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Silylation Silylation (BSTFA + 1% TMCS) Drying->Silylation Esterification Esterification (3N HCl in n-Butanol) Drying->Esterification Amidation Amidation (DAABD-AE) Drying->Amidation GCMS GC-MS Analysis Silylation->GCMS LCMSMS LC-MS/MS Analysis Esterification->LCMSMS Amidation->LCMSMS Chemical_Transformation cluster_silylation Silylation (GC-MS) cluster_esterification Esterification (LC-MS/MS) cluster_amidation Amidation (LC-MS/MS) MCA_S 2-Methylcitric Acid (-COOH, -OH) TMS_Derivative Trimethylsilyl Derivative (-COOSi(CH3)3, -OSi(CH3)3) MCA_S->TMS_Derivative BSTFA + TMCS MCA_E 2-Methylcitric Acid (-COOH) Butyl_Ester Butyl Ester Derivative (-COOC4H9) MCA_E->Butyl_Ester HCl in n-Butanol MCA_A 2-Methylcitric Acid (-COOH) Amide_Derivative Amide Derivative (-CONH-R) MCA_A->Amide_Derivative DAABD-AE

References

Application Notes and Protocols for Measuring Mitochondrial Respiration with 2-Methylcitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (2MCA) is a tricarboxylic acid that accumulates in individuals with certain inherited metabolic disorders, namely propionic acidemia and methylmalonic acidemia[1][2][3]. These conditions are characterized by the body's inability to properly process certain proteins and fats, leading to the buildup of harmful substances, including 2MCA. Research has demonstrated that elevated levels of 2MCA can significantly impair mitochondrial function, contributing to the neurological and other clinical symptoms observed in these diseases[1][4].

These application notes provide detailed protocols for researchers to investigate the effects of 2-Methylcitric acid on mitochondrial respiration. The primary methodologies covered are high-resolution respirometry using the Seahorse XF Analyzer and a targeted enzymatic assay for glutamate (B1630785) dehydrogenase, a key enzyme inhibited by 2MCA[1].

Principle of the Assays

Mitochondrial respiration, the process by which cells generate the majority of their ATP, can be assessed by measuring the oxygen consumption rate (OCR)[5][6]. The Seahorse XF Analyzer is a powerful tool that measures the OCR of live cells or isolated mitochondria in real-time, providing insights into various parameters of mitochondrial function[7][8]. By introducing 2MCA to the assay, its direct impact on mitochondrial respiration can be quantified.

Furthermore, as studies have pinpointed the competitive inhibition of glutamate dehydrogenase (GDH) as a primary mechanism of 2MCA-induced respiratory defects, a direct enzymatic assay of GDH activity in the presence of 2MCA can provide mechanistic insights into its mode of action[1].

Data Summary

The following tables summarize quantitative data from studies investigating the effects of 2-Methylcitric acid on mitochondrial function.

Table 1: Effect of 2-Methylcitric Acid on Mitochondrial Respiration with Different Substrates

Substrate(s)2MCA ConcentrationOrganism/TissueEffect on Oxygen ConsumptionReference
Glutamate0.5 - 3 mMRat Brain MitochondriaMarked inhibition of ADP-stimulated and uncoupled respiration[1]
Pyruvate + Malate3 mMRat Brain MitochondriaLess significant inhibition compared to glutamate[1]
α-KetoglutarateNot specifiedRat Brain MitochondriaNo alteration[1]
SuccinateNot specifiedRat Brain MitochondriaNo alteration[1]

Table 2: Inhibition of Citric Acid Cycle and Related Enzymes by 2-Methylcitric Acid

EnzymeInhibition TypeKi (mM)Reference
Citrate (B86180) SynthaseCompetitive1.5 - 7.6[9]
AconitaseNon-competitive1.5 - 7.6[9]
NAD+-linked Isocitrate DehydrogenaseCompetitive1.5 - 7.6[9]
NADP+-linked Isocitrate DehydrogenaseCompetitive1.5 - 7.6[9]
Glutamate DehydrogenaseCompetitiveNot specified[1]
Phosphofructokinase-50% inhibition at 1 mM[9]

Signaling Pathways and Workflows

cluster_Mitochondrion Mitochondrial Matrix Glutamate Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG Glutamate Dehydrogenase TCA TCA Cycle alphaKG->TCA ETC Electron Transport Chain (Respiration) TCA->ETC ATP ATP Synthesis ETC->ATP Two_MCA 2-Methylcitric Acid Glutamate_Dehydrogenase_Inhibition Two_MCA->Glutamate_Dehydrogenase_Inhibition Inhibits Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Citrate_Synthase->Two_MCA Forms

Caption: Inhibition of Glutamate Metabolism by 2-Methylcitric Acid.

A Prepare Isolated Mitochondria or Seed Cells B Equilibrate with Assay Medium in Seahorse XF Plate A->B D Measure Basal Respiration B->D C Load Seahorse Cartridge (2MCA, ADP, Oligomycin, FCCP, Rotenone/Antimycin A) E Inject 2-Methylcitric Acid C->E G Inject ADP (State 3 Respiration) C->G H Inject Oligomycin (ATP-linked Respiration) C->H I Inject FCCP (Maximal Respiration) C->I J Inject Rotenone/Antimycin A (Non-Mitochondrial Respiration) C->J D->E F Measure Effect of 2MCA on Respiration E->F F->G G->H H->I I->J K Analyze Oxygen Consumption Rate (OCR) Data J->K

Caption: Seahorse XF Assay Workflow for 2MCA Analysis.

Experimental Protocols

Protocol 1: Measuring the Effect of 2-Methylcitric Acid on Mitochondrial Oxygen Consumption Rate (OCR) in Isolated Mitochondria using the Seahorse XF Analyzer

Materials:

  • Isolated mitochondria (e.g., from rat brain or liver)

  • Seahorse XF96 or similar Extracellular Flux Analyzer

  • Seahorse XF Cell Culture Microplates

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2

  • Substrates: Glutamate, Pyruvate, Malate (1 M stock solutions)

  • 2-Methylcitric acid (2MCA) stock solution

  • ADP (Adenosine diphosphate)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone; uncoupler)

  • Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols. Determine protein concentration using a BCA or Bradford assay.

  • Plate Coating: Add 25 µL of 20 µg/mL poly-L-lysine to each well of a Seahorse XF plate and incubate for 15 minutes at room temperature. Aspirate the poly-L-lysine and wash twice with sterile water. Allow the plate to dry completely.

  • Mitochondria Seeding: Dilute the isolated mitochondria in cold MAS to the desired concentration (typically 2-8 µg of protein per well). Add 50 µL of the mitochondrial suspension to each well. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

  • Hydrate Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and lower the sensor cartridge onto it. Hydrate overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Plate: Gently add 125 µL of pre-warmed MAS containing the desired substrate (e.g., 10 mM glutamate and 2 mM malate) to each well containing mitochondria.

  • Load Injection Ports:

    • Port A: 25 µL of 2MCA solution to achieve the desired final concentration (e.g., 0.5, 1, 3 mM).

    • Port B: 25 µL of ADP to achieve a final concentration of 1-4 mM.

    • Port C: 25 µL of Oligomycin to achieve a final concentration of 1-5 µM.

    • Port D: 25 µL of FCCP to achieve a final concentration of 0.5-4 µM, followed by Rotenone/Antimycin A (1-5 µM each).

  • Run the Assay: Place the assay plate in the Seahorse XF Analyzer and follow the instrument's calibration and equilibration steps. The assay protocol should consist of cycles of mixing, waiting, and measuring oxygen consumption.

  • Data Analysis: After the run is complete, the Seahorse software will calculate the OCR. Analyze the changes in OCR after each injection to determine the effect of 2MCA on basal respiration, ADP-stimulated respiration (State 3), ATP-linked respiration, and maximal respiration.

Protocol 2: Glutamate Dehydrogenase (GDH) Activity Assay and Inhibition by 2-Methylcitric Acid

Materials:

  • Isolated mitochondria or purified glutamate dehydrogenase

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrates: L-glutamate, NAD+ (or NADP+)

  • Activator: ADP

  • Inhibitor: 2-Methylcitric acid (2MCA)

Procedure:

  • Prepare Reagents: Prepare stock solutions of L-glutamate (e.g., 100 mM), NAD+ (e.g., 50 mM), ADP (e.g., 10 mM), and 2MCA (e.g., 50 mM) in the assay buffer.

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • NAD+ (final concentration 1 mM)

    • ADP (final concentration 0.5 mM)

    • Varying concentrations of 2MCA (e.g., 0, 0.5, 1, 2, 5 mM) for the inhibition assay.

    • Mitochondrial lysate or purified GDH enzyme.

  • Initiate the Reaction: Start the reaction by adding L-glutamate (final concentration 5-10 mM).

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The increase in absorbance corresponds to the reduction of NAD+ to NADH.

  • Calculate Enzyme Activity: The rate of the reaction (enzyme activity) is proportional to the change in absorbance per minute.

  • Determine Inhibition: Compare the enzyme activity in the presence of different concentrations of 2MCA to the activity without the inhibitor to determine the extent of inhibition. For kinetic studies (e.g., determining Ki), vary the concentration of glutamate at fixed concentrations of 2MCA.

Note: These protocols provide a general framework. Optimization of substrate, inhibitor, and enzyme concentrations may be necessary depending on the specific experimental conditions and the source of the mitochondria or enzyme.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 2-Methylcitric Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals on improving the sensitivity of 2-Methylcitric acid (2-MCA) detection by LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 2-MCA.

Question: Why am I seeing a low signal or no peak for 2-Methylcitric acid?

Answer:

Low sensitivity for 2-Methylcitric acid is a common challenge due to its polarity, which leads to poor retention on standard reversed-phase columns and inefficient ionization by electrospray.[1][2] Here are the primary troubleshooting steps:

  • Implement Chemical Derivatization: This is the most effective way to enhance the sensitivity of 2-MCA detection.[1][3] Derivatization of the carboxylic acid groups improves the compound's chromatographic retention and ionization efficiency.[3] A widely used and successful method is amidation using reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[1][3]

  • Optimize Sample Preparation: Ensure your sample preparation method is efficient. For plasma or serum samples, a protein precipitation step is crucial. For dried blood spots (DBS), ensure complete extraction of the analyte from the filter paper.

  • Check LC-MS/MS System Performance:

    • System Suitability Test: Regularly perform a system suitability test with a known concentration of a derivatized 2-MCA standard to ensure the instrument is performing optimally.

    • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.

    • Source Parameters: Optimize ion source parameters, including gas flows, temperatures, and voltages, for the derivatized 2-MCA.

  • Evaluate Chromatographic Conditions:

    • Column Choice: Use a column that provides good retention for the derivatized analyte. A C18 column is commonly used.

    • Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared. The pH of the mobile phase can significantly impact the retention of acidic compounds.

Question: My 2-Methylcitric acid peak shape is poor (e.g., broad, tailing, or split). What should I do?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification. Consider the following causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting. Dilute your sample and reinject.

  • Column Contamination or Degradation: If the peak shape degrades over time, the column may be contaminated or worn out.

    • Wash the column: Flush the column with a strong solvent.

    • Replace the column: If washing does not resolve the issue, replace the column.

  • Inappropriate Mobile Phase:

    • pH: The mobile phase pH can affect the ionization state of 2-MCA and its interaction with the stationary phase. Adjust the pH to improve peak shape.

    • Solvent Mismatch: Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Consider using a column with end-capping or adding a small amount of a competing agent to the mobile phase.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can lead to peak broadening. Check and optimize your system connections.

Question: I am observing significant variability in my results. What are the potential sources of imprecision?

Answer:

High variability in results can stem from several factors throughout the analytical workflow. A systematic investigation is key to identifying the source.

  • Inconsistent Sample Preparation:

    • Pipetting Errors: Ensure pipettes are calibrated and used correctly.

    • Incomplete Derivatization: The derivatization reaction must be consistent. Ensure accurate timing, temperature, and reagent concentrations.

    • Variable Extraction Recovery: Use a validated extraction procedure and consider the use of an internal standard to correct for variability.

  • Autosampler Issues:

    • Injection Volume Precision: Verify the precision of the autosampler.

    • Sample Stability: Ensure samples are stable in the autosampler over the course of the run. Degradation can lead to decreasing concentrations over time.

  • LC System Variability:

    • Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time and peak area variability.

    • Column Temperature: Maintain a stable column temperature, as fluctuations can affect retention time.

  • Mass Spectrometer Instability:

    • Source Contamination: A dirty ion source can lead to fluctuating signal intensity. Clean the ion source regularly.

    • Detector Performance: The performance of the detector can degrade over time.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in detecting 2-Methylcitric acid by LC-MS/MS?

A1: The primary challenge is the low sensitivity of detection for underivatized 2-Methylcitric acid.[1][2] This is due to its high polarity, which results in poor retention on typical reversed-phase columns and inefficient ionization in the mass spectrometer source.[1][2]

Q2: How does derivatization improve the detection of 2-Methylcitric acid?

A2: Derivatization improves detection by:

  • Increasing Hydrophobicity: The derivatizing agent makes the 2-MCA molecule less polar, leading to better retention on reversed-phase columns and improved peak shape.

  • Enhancing Ionization Efficiency: The derivatizing agent often contains a readily ionizable group, which significantly increases the signal intensity in the mass spectrometer.[3] For example, amidation with DAABD-AE introduces a group that is easily protonated, leading to a strong signal in positive ion mode.[1][3]

Q3: What are the recommended MRM transitions for derivatized 2-Methylcitric acid?

A3: The specific MRM (Multiple Reaction Monitoring) transitions will depend on the derivatizing agent used. For 2-MCA derivatized with DAABD-AE, you would first determine the mass of the protonated derivatized molecule [M+H]+. This will be your precursor ion. Then, you will need to perform a product ion scan to identify the most abundant and stable fragment ions. The most intense fragment will typically be used as the quantifier ion, and a second, less intense fragment as the qualifier ion.

Q4: What kind of internal standard should I use for 2-Methylcitric acid analysis?

A4: The ideal internal standard is a stable isotope-labeled version of 2-Methylcitric acid (e.g., 2-Methylcitric acid-d3). This will behave identically to the analyte during sample preparation, chromatography, and ionization, providing the most accurate correction for any variability. If a stable isotope-labeled standard is not available, a structural analog that is not present in the samples can be used, but it will not correct for variability as effectively.

Q5: Can I detect 2-Methylcitric acid without derivatization?

A5: While it is possible to detect 2-MCA without derivatization, the sensitivity is significantly lower.[1] This may be sufficient for some applications where the expected concentrations are high. However, for applications requiring high sensitivity, such as newborn screening from dried blood spots, derivatization is essential.[1][2]

Experimental Protocols

Detailed Methodology for 2-Methylcitric Acid Derivatization and LC-MS/MS Analysis

This protocol is based on the principles of amidation for enhancing the sensitivity of 2-MCA detection.

1. Sample Preparation (from Dried Blood Spots)

  • Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.

  • Add an internal standard solution (e.g., 2-Methylcitric acid-d3 in methanol).

  • Add an extraction solvent (e.g., methanol) and vortex to extract the analytes.

  • Centrifuge the plate and transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a solution containing the derivatization reagent (e.g., DAABD-AE), a coupling agent (e.g., EDC), and a catalyst (e.g., DMAP) in an appropriate solvent (e.g., acetonitrile).

  • Seal the plate and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the reaction to complete.

  • After incubation, add a quenching solution (e.g., water with a small amount of formic acid) to stop the reaction.

  • Centrifuge the plate to pellet any precipitates.

3. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the derivatized 2-MCA from other matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Optimized for the specific derivatized 2-MCA and its internal standard.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of 2-Methylcitric acid.

Table 1: Method Performance with Derivatization

ParameterValueReference
Imprecision (%CV)<10.8%[1]
Analyte Recovery90.2 - 109.4%[1]
LLOQ (Dried Blood Spot)~1 µM[1]

Table 2: Example LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Table 3: Example MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Derivatized 2-MCATo be determinedTo be determinedTo be optimized
Derivatized 2-MCA-d3 (IS)To be determinedTo be determinedTo be optimized

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis start Dried Blood Spot punch Punch 3.2mm Disc start->punch add_is Add Internal Standard punch->add_is extract Extract with Methanol add_is->extract centrifuge_1 Centrifuge extract->centrifuge_1 transfer Transfer Supernatant centrifuge_1->transfer dry_down Evaporate to Dryness transfer->dry_down reconstitute Reconstitute with Derivatization Reagents dry_down->reconstitute incubate Incubate (e.g., 60°C) reconstitute->incubate quench Quench Reaction incubate->quench centrifuge_2 Centrifuge quench->centrifuge_2 inject Inject into LC-MS/MS centrifuge_2->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantify Data detect->quantify

Caption: Experimental workflow for 2-Methylcitric acid analysis.

troubleshooting_workflow start Low or No Signal for 2-MCA check_derivatization Is Derivatization Implemented? start->check_derivatization implement_derivatization Implement Derivatization (e.g., with DAABD-AE) check_derivatization->implement_derivatization No check_system Check System Suitability check_derivatization->check_system Yes resolved Signal Improved implement_derivatization->resolved optimize_system Optimize MS Parameters & Perform Maintenance check_system->optimize_system Fails check_sample_prep Review Sample Preparation check_system->check_sample_prep Passes optimize_system->resolved optimize_sample_prep Optimize Extraction & Check Reagent Quality check_sample_prep->optimize_sample_prep Issues Found check_chromatography Evaluate Chromatography check_sample_prep->check_chromatography No Issues optimize_sample_prep->resolved optimize_chromatography Check Column, Mobile Phase, and Gradient check_chromatography->optimize_chromatography Issues Found optimize_chromatography->resolved

Caption: Troubleshooting logic for low 2-MCA signal.

References

Technical Support Center: Analysis of 2-Methylcitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 2-Methylcitric acid (MCA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 2-Methylcitric acid?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] In the analysis of 2-Methylcitric acid, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS), matrix components such as proteins, lipids, and salts can lead to ion suppression or enhancement.[1][2] This interference can negatively affect the accuracy, precision, and sensitivity of the quantification, potentially leading to underestimation or overestimation of MCA concentrations.[3]

Q2: I am observing low signal intensity and poor peak shape for 2-Methylcitric acid in my LC-MS/MS analysis. What are the likely causes and solutions?

A2: Low signal intensity and poor peak shape for 2-Methylcitric acid are often attributable to ion suppression and inadequate chromatographic retention.[4][5]

  • Cause: 2-Methylcitric acid, a tricarboxylic acid, can exhibit poor sensitivity with electrospray ionization and poor retention on reverse-phase chromatography columns.[6] Co-eluting matrix components from biological samples like dried blood spots (DBS), plasma, or urine can compete with MCA for ionization, leading to a suppressed signal.[2][7]

  • Solutions:

    • Derivatization: Chemical derivatization can improve the chromatographic properties and mass spectrometric response of MCA.[4][5][8] For instance, amidation using reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been shown to be effective.[4][8]

    • Optimized Sample Preparation: Implementing a robust sample preparation method to remove interfering matrix components is crucial. Techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]

    • Chromatographic Optimization: Adjusting the liquid chromatography conditions, such as the gradient and column chemistry, can help separate MCA from interfering compounds.[6]

    • Use of Metal-Free Columns: For chelating compounds, interactions with metal surfaces in standard HPLC columns can cause sample loss and ion suppression.[9] Using a metal-free column may improve peak shape and signal intensity.[9]

Q3: How can I quantify and compensate for matrix effects in my 2-Methylcitric acid assay?

A3: Quantifying and compensating for matrix effects is essential for accurate results. The following strategies are recommended:

  • Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (SIL-IS) for 2-Methylcitric acid is the gold standard for correcting matrix effects.[10][11][12] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.[12]

  • Matrix-Matched Calibration: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[12]

  • Post-Extraction Spike Method: This method involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration. This allows for the quantitative assessment of matrix effects.[13]

Q4: What are the expected recovery rates for 2-Methylcitric acid from biological samples?

A4: Recovery rates can vary depending on the sample preparation and analytical method used. A study employing a dual derivatization LC-MS/MS approach for the analysis of 2-Methylcitric acid in dried blood spots reported analyte recoveries between 90.2% and 109.4%.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or Irreproducible Results Sample-to-sample variability in matrix composition leading to differential ion suppression.[12]- Implement a more rigorous and consistent sample preparation method (e.g., SPE, LLE) to minimize matrix variability.[12]- Utilize a stable isotope-labeled internal standard for 2-Methylcitric acid to normalize for variations in matrix effects.[12]- Prepare matrix-matched calibrators and quality controls.[12]
Analyte Signal Completely Missing in Some Samples Severe ion suppression due to high concentrations of interfering compounds.[9] Adsorption of the analyte to metal surfaces in the LC system.[9]- Dilute the sample to reduce the concentration of interfering matrix components, if the analyte concentration is sufficiently high.[12][13]- Enhance sample cleanup to remove the specific interfering compounds.- Consider using a metal-free HPLC column and PEEK tubing to minimize analyte adsorption.[9]
Peak Tailing in GC-MS Analysis Presence of active hydrogens in the 2-Methylcitric acid molecule interacting with the GC column.- Derivatize the 2-Methylcitric acid to block active hydrogens, for example, through trimethylsilylation or methylation.[14]
Signal Enhancement in GC-MS Analysis Matrix components masking active sites in the GC inlet and column, leading to a greater transfer of the analyte.[15]- Use matrix-matched calibration standards to compensate for the enhancement effect.[15]- Optimize the injection technique and liner geometry.[16]

Quantitative Data Summary

The following table summarizes quantitative data from a study on the analysis of 2-Methylcitric acid (MCA), methylmalonic acid (MMA), and homocysteine (HCY) in dried blood spots using a dual derivatization LC-MS/MS method.

Parameter 2-Methylcitric Acid (MCA) Methylmalonic Acid (MMA) Homocysteine (HCY) Reference
Imprecision (%CV) < 10.8%< 10.8%< 10.8%[4][5]
Analyte Recovery 90.2% - 109.4%90.2% - 109.4%90.2% - 109.4%[4][5]

The reference range for 2-Methylcitric acid in neonatal dried blood spots is typically 0.04-0.36 µmol/L.[17] In patients with propionic acidemia or methylmalonic acidurias, these levels can be significantly elevated, ranging from 0.1 to 89.4 µmol/L.[17]

Experimental Protocols

Protocol 1: Dual Derivatization LC-MS/MS for 2-Methylcitric Acid in Dried Blood Spots

This protocol is based on a method for the second-tier testing of 2-methylcitric acid (MCA), methylmalonic acid (MMA), and homocysteine (HCY) from dried blood spots (DBS).[4][5]

1. Sample Preparation

  • A 3.2 mm DBS punch is used for each sample.

  • Calibrators and quality control samples are prepared by spiking known concentrations of MCA, MMA, and HCY into whole blood with a hematocrit of 55% before spotting onto filter paper.[6]

2. Derivatization

  • For MCA: Amidation is performed using 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[4][8] The reaction is carried out directly on the DBS punch at 65°C for 45 minutes.[8]

  • For MMA and HCY: Butylation is performed.[4]

3. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer is used.

  • Chromatography for MCA:

    • Flow Rate: 0.4 mL/min

    • Gradient: A gradient program is used with mobile phase B (MPB) as follows: 2% from 0 to 2.0 min, 2–60% from 2.0 to 4.0 min, 60–99% from 4.0 to 4.05 min, 99% from 4.05 to 4.50 min, 99–2% from 4.50 to 4.55 min, and 2% from 4.55 to 6.5 min.[6]

    • Elution Time for MCA: Approximately 3.9 minutes.[6]

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for the derivatized MCA.

Visualizations

experimental_workflow Experimental Workflow for 2-Methylcitric Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis dbs Dried Blood Spot (3.2 mm punch) derivatize_mca Amidation of MCA with DAABD-AE (65°C, 45 min) dbs->derivatize_mca Directly on punch lc_separation LC Separation (Gradient Elution) derivatize_mca->lc_separation Injection ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification vs. IS) ms_detection->data_analysis troubleshooting_logic Troubleshooting Logic for Poor MCA Signal start Poor Signal/Peak Shape for MCA check_is Is a Stable Isotope Labeled IS used? start->check_is check_sample_prep Is sample preparation robust? check_derivatization Is derivatization complete? check_sample_prep->check_derivatization Yes improve_sample_prep Enhance Sample Cleanup (SPE/LLE) check_sample_prep->improve_sample_prep No check_chromatography Is MCA co-eluting with interferences? check_derivatization->check_chromatography Yes optimize_derivatization Optimize Derivatization Reaction check_derivatization->optimize_derivatization No optimize_lc Modify LC Gradient/Column check_chromatography->optimize_lc Yes final_solution Accurate MCA Quantification check_chromatography->final_solution No check_is->check_sample_prep Yes implement_is Implement SIL-IS check_is->implement_is No improve_sample_prep->check_derivatization optimize_derivatization->check_chromatography optimize_lc->final_solution implement_is->check_sample_prep

References

Technical Support Center: Optimizing Derivatization of 2-Methylcitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Methylcitric acid (MCA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 2-Methylcitric acid necessary for its analysis?

2-Methylcitric acid is a polar, non-volatile compound. Direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging because it does not readily vaporize and may interact with the GC column, leading to poor peak shape and inaccurate quantification.[1][2] Derivatization converts MCA into a more volatile and less polar derivative, making it suitable for GC-MS analysis.[2][3] For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can improve chromatographic retention and detection sensitivity.[4]

Q2: What are the common derivatization methods for 2-Methylcitric acid?

The most common derivatization methods for organic acids like 2-Methylcitric acid are silylation for GC-MS analysis and amidation for LC-MS/MS analysis.

  • Silylation: This technique replaces the active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups of MCA with a trimethylsilyl (B98337) (TMS) group.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3]

  • Amidation: This method can be used to improve detection in LC-MS/MS. For instance, amidation using 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can enhance the mass spectrometric response of MCA.[4]

Q3: What are the critical factors for a successful silylation reaction?

The success of a silylation reaction is highly dependent on several factors:

  • Absence of Moisture: Silylating reagents are extremely sensitive to moisture and will preferentially react with water over the target analyte.[5] This leads to reagent consumption and incomplete derivatization. It is crucial to use anhydrous solvents and reagents, and to dry the samples thoroughly before derivatization.[6][7]

  • Reaction Temperature and Time: The optimal temperature and time can vary depending on the specific analyte and silylating reagent. For many organic acids, heating is required to drive the reaction to completion.

  • Reagent Excess: A molar excess of the silylating reagent is generally recommended to ensure the reaction proceeds to completion.

  • Catalyst: For sterically hindered or slowly reacting compounds, a catalyst such as Trimethylchlorosilane (TMCS) can be added to the silylating reagent to increase its reactivity.[1]

Troubleshooting Guides

Silylation (for GC-MS Analysis)
Problem Potential Cause Recommended Solution
Incomplete Derivatization / Low Yield Moisture in the sample or reagents.Ensure all glassware is oven-dried. Use anhydrous solvents and fresh silylating reagents. Lyophilize samples to remove all traces of water.[6][7]
Insufficient reaction temperature or time.Increase the reaction temperature (e.g., 60-80°C) and/or extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points.[5]
Insufficient amount of silylating reagent.Use a molar excess of the silylating reagent (a 2:1 molar ratio of reagent to active hydrogens is a good starting point).
Steric hindrance of the 2-Methylcitric acid molecule.Add a catalyst like 1% TMCS to your BSTFA or MSTFA reagent to increase reactivity.[1]
Multiple Peaks for 2-Methylcitric Acid Isomer formation due to tautomerization of keto-enol groups.Perform a methoximation step with methoxyamine hydrochloride prior to silylation to stabilize the carbonyl groups.[6]
Partial derivatization.Optimize reaction conditions (temperature, time, reagent concentration) to ensure complete derivatization of all active sites.
Poor Peak Shape (Tailing) Interaction of underivatized analyte with the GC column.Ensure complete derivatization. Check the inertness of your GC liner and column.[8]
Degradation of derivatives in the GC inlet.Use a deactivated GC inlet liner.[9]
Reagent or Byproduct Interference in Chromatogram Silylating reagent byproducts co-eluting with the analyte.Choose a reagent with more volatile byproducts, such as MSTFA.[10]
Impurities in the silylating reagent.Use a high-purity silylating reagent. Run a reagent blank to identify any interfering peaks.[11]

Experimental Protocols

Protocol 1: Silylation of 2-Methylcitric Acid using BSTFA with TMCS Catalyst for GC-MS Analysis

This protocol is adapted from general procedures for derivatizing organic acids.[1][2]

Materials:

  • Dried 2-Methylcitric acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (optional, as a catalyst and solvent)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing 2-Methylcitric acid is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen or by lyophilization.[6]

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of an anhydrous solvent. Then, add 50 µL of BSTFA with 1% TMCS.[1] For difficult-to-derivatize samples, pyridine can be used as a solvent and catalyst.[12]

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds. Place the vial in a heating block or oven set to 60-80°C for 60 minutes.[1][2] The optimal temperature and time may need to be determined empirically.

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

  • Storage: If not analyzed immediately, store the derivatized sample in a freezer to minimize degradation of the TMS derivatives.[12]

Quantitative Data for Silylation Reaction Conditions
Parameter Typical Range Starting Recommendation Reference
Sample Amount 1-10 mg1 mg
Reagent BSTFA or MSTFA (+/- 1% TMCS)BSTFA + 1% TMCS[1]
Reagent Volume 2:1 molar ratio to active H50 µL for ~100 µg sample[1]
Solvent Acetonitrile, Pyridine, DCMAcetonitrile[1][12]
Reaction Temperature 60-100°C70°C[2]
Reaction Time 20-90 minutes60 minutes[1][6]
Protocol 2: Amidation of 2-Methylcitric Acid using DAABD-AE for LC-MS/MS Analysis

This protocol is based on a validated method for the analysis of 2-Methylcitric acid in dried blood spots.[4]

Materials:

  • Sample containing 2-Methylcitric acid

  • 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)

  • Reaction buffer and other necessary reagents as per the specific assay

  • Heating block or incubator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Extract 2-Methylcitric acid from the sample matrix as required by your specific application.

  • Derivatization Reaction: In a reaction vial, combine the sample extract with the DAABD-AE derivatizing reagent. The exact concentrations and volumes will depend on the specific assay protocol being followed.

  • Incubation: Incubate the reaction mixture at an elevated temperature. For example, a published method uses 65°C for 45 minutes.

  • Analysis: After incubation, the reaction mixture can be directly injected into the LC-MS/MS system for analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_decision Method Selection cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway Start Start with Sample (e.g., Plasma, Urine) Extract Extract 2-Methylcitric Acid Start->Extract Dry Evaporate to Dryness (Critical for Silylation) Extract->Dry Analysis_Type Analytical Method? Dry->Analysis_Type Silylation Silylation (BSTFA/MSTFA) Analysis_Type->Silylation GC-MS Amidation Amidation (e.g., DAABD-AE) Analysis_Type->Amidation LC-MS/MS GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis LCMS_Analysis LC-MS/MS Analysis Amidation->LCMS_Analysis Troubleshooting_Logic Start Problem: Incomplete Silylation Check_Moisture Is the sample/system completely anhydrous? Start->Check_Moisture Check_Conditions Are reaction temp/time optimal? Check_Moisture->Check_Conditions Yes Solution_Moisture Solution: Dry sample, use anhydrous reagents. Check_Moisture->Solution_Moisture No Check_Reagent Is there an excess of silylating reagent? Check_Conditions->Check_Reagent Yes Solution_Conditions Solution: Increase temp/time. Check_Conditions->Solution_Conditions No Check_Catalyst Is a catalyst needed for steric hindrance? Check_Reagent->Check_Catalyst Yes Solution_Reagent Solution: Increase reagent amount. Check_Reagent->Solution_Reagent No Solution_Catalyst Solution: Add TMCS. Check_Catalyst->Solution_Catalyst Yes Success Successful Derivatization Check_Catalyst->Success No Solution_Moisture->Check_Moisture Solution_Conditions->Check_Conditions Solution_Reagent->Check_Reagent Solution_Catalyst->Success

References

Technical Support Center: 2-Methylcitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 2-Methylcitric acid trisodium (B8492382) salt.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing 2-Methylcitric acid trisodium salt?

A1: this compound salt should be stored under specific conditions to ensure its stability. For long-term storage, it is recommended to keep the solid powder at 2°C - 8°C under an inert gas like nitrogen. Some suppliers recommend storage at -20°C for up to two years. Once in solution, storage conditions vary based on the solvent.

Q2: How should I prepare a stock solution of this compound salt?

A2: this compound salt is soluble in water and dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1] To aid dissolution, sonication and gentle heating can be applied. It is crucial to ensure the powder is fully dissolved before use in experiments.

Q3: What are the signs of degradation of this compound salt?

A3: While specific visual indicators of degradation are not well-documented, any change in the physical appearance of the solid (e.g., color change from white/off-white, clumping) or the prepared solution (e.g., precipitation, color change) may suggest degradation. To minimize degradation, adhere strictly to the recommended storage conditions and avoid repeated freeze-thaw cycles of stock solutions.

Q4: Is this compound salt compatible with cell culture media?

A4: Yes, this compound salt can be used in cell culture experiments. However, it is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. When preparing aqueous stock solutions for cell culture, sterile filtration is essential to prevent contamination.

Q5: What is the primary mechanism of action of 2-Methylcitric acid?

A5: 2-Methylcitric acid is an endogenous metabolite that accumulates in certain metabolic disorders like methylmalonic and propionic acidemias.[1] It acts as a competitive inhibitor of several enzymes in the citric acid cycle, including citrate (B86180) synthase and aconitase.[2] This inhibition can lead to decreased ATP production and disruptions in mitochondrial energy homeostasis.[1][3]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound Salt
  • Problem: The compound is not dissolving completely in the chosen solvent.

  • Possible Causes:

    • The concentration is too high for the selected solvent.

    • The solvent is not at an optimal temperature.

    • Insufficient mixing.

  • Solutions:

    • Increase Mixing: Vortex or sonicate the solution to aid dissolution.[4]

    • Gentle Heating: Gently warm the solution. Be cautious with temperature-sensitive applications.

    • Solvent Choice: While soluble in water and DMSO, solubility can vary. Refer to the supplier's datasheet for specific solubility data.

    • Sequential Addition: When preparing complex solutions, add and dissolve components sequentially.[4]

Issue 2: Inconsistent Experimental Results
  • Problem: High variability in results between experimental replicates.

  • Possible Causes:

    • Degradation of the this compound salt stock solution.

    • Inaccurate concentration of the working solution.

    • Repeated freeze-thaw cycles of the stock solution.

  • Solutions:

    • Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]

    • Freshly Prepare Working Solutions: Prepare working solutions fresh from a properly stored stock solution for each experiment.

    • Verify Concentration: If possible, verify the concentration of your stock solution.

    • Proper Storage: Ensure both the solid compound and stock solutions are stored at the recommended temperatures and protected from moisture.[1]

Data Presentation

Table 1: Storage Conditions for this compound Salt

FormStorage TemperatureDurationAdditional Notes
Solid Powder 2°C - 8°CLong-termStore under inert gas (e.g., Nitrogen).
-20°CUp to 2 yearsAs recommended by some suppliers.
In DMSO -20°CUp to 1 monthSealed storage, away from moisture.[1]
-80°CUp to 6 monthsSealed storage, away from moisture.[1]
In Water -20°CUp to 1 monthSealed storage, away from moisture.[1]
-80°CUp to 6 monthsSealed storage, away from moisture.[1]

Experimental Protocols

Protocol: Preparation of a Sterile Aqueous Solution of this compound Salt for Cell Culture
  • Calculate the required mass: Based on the desired stock solution concentration and volume, calculate the mass of this compound salt needed.

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of the compound.

  • Dissolve in sterile water: Add the weighed compound to a sterile container and add the required volume of sterile, nuclease-free water.

  • Aid dissolution (if necessary): If the compound does not dissolve readily, use a sterile magnetic stirrer or briefly sonicate the solution in a sterile water bath.

  • Sterile filtration: Once fully dissolved, filter the solution through a 0.22 μm sterile filter into a new sterile container.

  • Aliquot and store: Aliquot the sterile stock solution into sterile, single-use tubes and store at -20°C or -80°C, protected from light and moisture.

Mandatory Visualizations

Solution_Preparation_Workflow Solution Preparation Workflow start Start: Need to Prepare Solution weigh Weigh Solid Compound start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve check_dissolution Is it Fully Dissolved? dissolve->check_dissolution sonicate_heat Apply Gentle Sonication/Heating check_dissolution->sonicate_heat No sterile_filter Sterile Filter (if for cell culture) check_dissolution->sterile_filter Yes sonicate_heat->dissolve aliquot Aliquot into Single-Use Tubes sterile_filter->aliquot store Store at Recommended Temperature aliquot->store end End: Solution Ready for Use store->end Troubleshooting_Solubility Troubleshooting Solubility Issues start Start: Compound Not Dissolving increase_mixing Increase Mixing (Vortex/Sonicate) start->increase_mixing check_dissolution1 Is it Dissolved? increase_mixing->check_dissolution1 gentle_heat Apply Gentle Heat check_dissolution1->gentle_heat No success Success: Fully Dissolved check_dissolution1->success Yes check_dissolution2 Is it Dissolved? gentle_heat->check_dissolution2 check_concentration Check Concentration (Is it too high?) check_dissolution2->check_concentration No check_dissolution2->success Yes dilute Dilute or Use Fresh Solvent check_concentration->dilute Yes fail Consult Technical Support check_concentration->fail No dilute->start

References

Technical Support Center: Optimization of Mitochondrial Function Assays with 2-Methylcitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylcitric acid (2MCA) in mitochondrial function assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methylcitric acid (2MCA) and why is it relevant to mitochondrial function?

2-Methylcitric acid is a metabolite that accumulates in certain metabolic disorders, such as propionic acidemia and methylmalonic acidemia.[1][2] It is a known modulator of mitochondrial function, primarily by competitively inhibiting glutamate (B1630785) dehydrogenase, an enzyme crucial for the oxidation of glutamate.[3] This inhibition can lead to decreased mitochondrial respiration, particularly when glutamate is a primary substrate.[3] 2MCA has also been shown to induce the mitochondrial permeability transition, a process that can lead to mitochondrial swelling and dysfunction.[3]

Q2: I am observing lower than expected oxygen consumption rates (OCR) in my Seahorse XF assay when treating cells with 2MCA. What could be the cause?

A decrease in OCR is an expected outcome of 2MCA treatment, especially if your assay medium contains glutamate. 2MCA competitively inhibits glutamate dehydrogenase, thereby reducing the flux of substrates into the TCA cycle and subsequent electron transport chain activity.[3]

  • Troubleshooting Steps:

    • Confirm Substrate Dependence: Run parallel experiments with different substrates. If the inhibitory effect of 2MCA is more pronounced with glutamate as a substrate compared to others like pyruvate (B1213749) or succinate, it confirms the expected mechanism of action.[3]

    • Vary 2MCA Concentration: Perform a dose-response experiment to determine the concentration at which 2MCA inhibits respiration in your specific cell type.

    • Check Cell Seeding Density: Ensure optimal cell seeding density. Too few cells can result in a low OCR signal that is difficult to distinguish from background noise.[4]

Q3: How does 2MCA affect the optimization of FCCP concentration in a Seahorse XF Mito Stress Test?

2-Methylcitric acid, as an inhibitor of substrate oxidation, can reduce the maximal respiratory capacity of the mitochondria. This may necessitate a re-optimization of the FCCP concentration used to induce maximal respiration. An FCCP concentration that is optimal for control cells might become supra-optimal or even inhibitory in 2MCA-treated cells, which have a lower respiratory ceiling.[4][5][6]

  • Troubleshooting Steps:

    • Perform an FCCP Titration: It is critical to perform an FCCP titration for each new cell type and experimental condition, including in the presence of 2MCA.[4][5] Test a range of FCCP concentrations to determine the optimal concentration that elicits maximal OCR without causing a subsequent drop in respiration.[5][6]

    • Analyze the Shape of the FCCP Response Curve: A sharp peak followed by a rapid decline in OCR after FCCP injection suggests that the FCCP concentration is too high.[7]

Q4: My isolated mitochondria swell after incubation with 2MCA. How can I confirm this is due to the mitochondrial permeability transition (mPTP)?

2MCA can induce mitochondrial swelling by triggering the opening of the mitochondrial permeability transition pore (mPTP).[3]

  • Confirmation and Troubleshooting:

    • Use mPTP Inhibitors: Pre-incubate the mitochondria with known mPTP inhibitors, such as cyclosporin (B1163) A, before adding 2MCA and calcium. If the swelling is prevented or delayed, it confirms the involvement of the mPTP.[3]

    • Control for Osmotic Effects: Ensure that the observed swelling is not due to osmotic artifacts from the addition of 2MCA itself. Use an appropriate vehicle control.

    • Monitor Mitochondrial Membrane Potential: Concurrently measure the mitochondrial membrane potential. mPTP opening is associated with a collapse of the membrane potential.[8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible OCR data in the presence of 2MCA.
Potential Cause Troubleshooting Suggestion
Variable 2MCA Activity Prepare fresh stock solutions of 2MCA for each experiment. Ensure complete solubilization.
Cell Health and Viability Assess cell viability before and after the assay, especially at high 2MCA concentrations. Use a live/dead cell stain.
Inconsistent Cell Seeding Optimize and strictly control cell seeding density across all wells.[4] Even small variations can lead to significant differences in OCR.
Edge Effects on the Plate Avoid using the outer wells of the microplate, or ensure they are filled with media to maintain a humid environment and minimize temperature fluctuations.
Issue 2: No significant effect of 2MCA on mitochondrial respiration.
Potential Cause Troubleshooting Suggestion
Substrate Choice The inhibitory effect of 2MCA is most pronounced with glutamate as a substrate.[3] If using other substrates like pyruvate or succinate, the effect may be minimal. Run a parallel experiment with glutamate to confirm 2MCA activity.
Low 2MCA Concentration The effective concentration of 2MCA can vary between cell types. Perform a dose-response curve to determine the optimal inhibitory concentration for your model.
Cell Type Specificity The expression and activity of glutamate dehydrogenase can differ between cell types, influencing the sensitivity to 2MCA.

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test with 2-Methylcitric Acid

This protocol is adapted from the standard Agilent Seahorse XF Cell Mito Stress Test protocol to include treatment with 2MCA.

  • Cell Seeding: Seed cells at a pre-determined optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.[5]

  • 2MCA Treatment: On the day of the assay, replace the culture medium with assay medium containing the desired concentration of 2MCA or vehicle control. Incubate for the desired treatment time (e.g., 1-2 hours) in a non-CO2 incubator at 37°C.[11]

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.[5]

  • Prepare Inhibitor Plate: Prepare a utility plate with the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations. Remember to perform an FCCP titration in the presence of 2MCA beforehand.[5][12]

  • Run Assay: Place the cell plate in the Seahorse XF Analyzer and follow the standard Mito Stress Test protocol.[12]

Protocol 2: Glutamate Dehydrogenase (GDH) Activity Assay in Isolated Mitochondria

This protocol is based on a coupled enzymatic reaction where the production of NADH from the GDH-catalyzed conversion of glutamate to α-ketoglutarate is measured spectrophotometrically.[13][14]

  • Isolate Mitochondria: Isolate mitochondria from your tissue or cell sample using standard differential centrifugation protocols.

  • Prepare Reaction Mixture: Prepare an assay buffer containing glutamate and NAD+.

  • Initiate Reaction: Add the isolated mitochondria to the reaction mixture. To test the effect of 2MCA, pre-incubate the mitochondria with varying concentrations of 2MCA before adding the substrate.

  • Measure NADH Production: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate Activity: Calculate the GDH activity based on the rate of NADH production.

Protocol 3: Mitochondrial Swelling Assay

This assay measures changes in light scattering as an indicator of mitochondrial swelling.[15][16][17]

  • Isolate Mitochondria: Isolate mitochondria as described above.

  • Assay Buffer: Resuspend the isolated mitochondria in a suitable assay buffer.

  • Baseline Measurement: Place the mitochondrial suspension in a spectrophotometer and measure the baseline absorbance at 540 nm.

  • Induce Swelling: Add a swelling-inducing agent, such as a high concentration of calcium chloride, in the presence or absence of 2MCA.

  • Monitor Absorbance: Record the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).[16][17]

Data Presentation

Table 1: Effect of 2-Methylcitric Acid on Mitochondrial Respiration Parameters (Example Data)

TreatmentBasal Respiration (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control 100 ± 575 ± 4250 ± 15150%
2MCA (1 mM) 80 ± 660 ± 5180 ± 12125%

Data are presented as mean ± SEM. This table is for illustrative purposes only.

Table 2: Inhibition of Glutamate Dehydrogenase Activity by 2-Methylcitric Acid (Example Data)

2MCA Concentration (mM)GDH Activity (% of Control)
0 100%
0.1 85%
0.5 50%
1.0 25%
5.0 10%

This table is for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture/ Mitochondria Isolation treatment Treatment with 2MCA cell_culture->treatment mca_prep 2MCA Preparation mca_prep->treatment measurement Mitochondrial Function Assay (e.g., Seahorse) treatment->measurement data_acq Data Acquisition measurement->data_acq data_interp Data Interpretation data_acq->data_interp

Caption: Experimental workflow for assessing the impact of 2-Methylcitric acid on mitochondrial function.

signaling_pathway Glutamate Glutamate GDH Glutamate Dehydrogenase Glutamate->GDH aKG α-Ketoglutarate TCA TCA Cycle aKG->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP TwoMCA 2-Methylcitric Acid TwoMCA->GDH Competitive Inhibition GDH->aKG NAD+ to NADH

Caption: Signaling pathway showing the inhibitory effect of 2-Methylcitric acid on glutamate metabolism.

troubleshooting_logic start Low OCR with 2MCA? check_substrate Is Glutamate the primary substrate? start->check_substrate expected_effect This is an expected effect. check_substrate->expected_effect Yes check_concentration Is 2MCA concentration optimized? check_substrate->check_concentration No dose_response Perform dose-response experiment. check_concentration->dose_response No other_issues Investigate other issues: - Cell viability - Seeding density check_concentration->other_issues Yes

Caption: Troubleshooting logic for low OCR observed in the presence of 2-Methylcitric acid.

References

Validation & Comparative

Validating 2-Methylcitric Acid as a Secondary Biomarker in Newborn Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of newborn screening is continually evolving, with a primary goal of maximizing the detection of treatable disorders while minimizing false-positive results. This guide provides a comprehensive comparison of 2-Methylcitric acid (2-MCA) as a second-tier biomarker for propionic acidemia (PA) and methylmalonic acidemia (MMA), two serious inborn errors of metabolism. The use of 2-MCA significantly enhances the specificity of screening, improving upon the limitations of primary biomarkers.

Executive Summary

Newborn screening for PA and MMA traditionally relies on the measurement of propionylcarnitine (B99956) (C3) and the ratio of propionylcarnitine to acetylcarnitine (C3/C2) in dried blood spots (DBS). While sensitive, these primary markers lack specificity, leading to a high number of false-positive results and causing undue stress to families and a burden on healthcare systems.[1][2] The introduction of 2-Methylcitric acid as a second-tier test has demonstrated a remarkable improvement in the positive predictive value (PPV) of screening programs for these disorders.[1]

Performance Comparison: Primary vs. Secondary Biomarkers

The inclusion of 2-MCA in the screening algorithm for PA and MMA provides a significant enhancement in diagnostic accuracy. Below is a summary of the performance of C3 and C3/C2 ratio as first-tier markers compared to the two-tier approach incorporating 2-MCA.

Biomarker(s)SensitivitySpecificityPositive Predictive Value (PPV)False-Positive RateKey Limitations
Propionylcarnitine (C3) & C3/C2 Ratio (First-Tier) HighLow8.7% (in one study)[1]High[1][3]Overlap between affected and healthy individuals; influenced by other conditions like maternal vitamin B12 deficiency.[1][2]
C3, C3/C2 Ratio with 2-Methylcitric Acid (Second-Tier) 100% (maintained)[1]Significantly Improved64.3% (in one study)[1]Significantly Reduced[4][5]Requires additional, more complex analytical methods (LC-MS/MS).

Metabolic Pathway and Role of 2-Methylcitric Acid

Propionic acidemia and methylmalonic acidemia are caused by deficiencies in the enzymes propionyl-CoA carboxylase (PCC) and methylmalonyl-CoA mutase (MUT), respectively.[6][7] These enzymes are crucial for the metabolism of several amino acids (isoleucine, valine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[8] A defect in this pathway leads to the accumulation of propionyl-CoA. The excess propionyl-CoA is then shunted into an alternative pathway where it condenses with oxaloacetate to form 2-methylcitrate.[9][10]

Propionate (B1217596) Metabolism Pathway cluster_0 Mitochondrion cluster_1 Alternative Pathway Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) Propionic Acidemia Block Propionyl-CoA->Propionic Acidemia Block 2-Methylcitric Acid 2-Methylcitric Acid Propionyl-CoA->2-Methylcitric Acid Citrate Synthase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MUT) Methylmalonic Acidemia Block L-Methylmalonyl-CoA->Methylmalonic Acidemia Block TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) Methylmalonyl-CoA Epimerase Methylmalonyl-CoA Epimerase Methylmalonyl-CoA Mutase (MUT) Methylmalonyl-CoA Mutase (MUT) Propionic Acidemia Block->D-Methylmalonyl-CoA Methylmalonic Acidemia Block->Succinyl-CoA Oxaloacetate Oxaloacetate Oxaloacetate->2-Methylcitric Acid Experimental Workflow for 2-MCA Analysis DBS Sample DBS Sample Punch DBS Punch 3.2mm Disc DBS Sample->Punch DBS Extraction Extract with Solvent + Internal Standards Punch DBS->Extraction Derivatization Chemical Derivatization Extraction->Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Data Analysis Quantification of 2-MCA LC-MS/MS Analysis->Data Analysis Result Result Data Analysis->Result

References

A Head-to-Head Battle in the Citric Acid Cycle: 2-Methylcitric Acid's Competitive Inhibition of Citrate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic studies, understanding the nuanced interactions within the citric acid cycle is paramount. This guide provides a detailed kinetic comparison of the standard reaction catalyzed by citrate (B86180) synthase with its natural substrates versus the inhibitory effects of 2-methylcitric acid, a compound implicated in certain metabolic disorders.

Citrate synthase is a pivotal enzyme in cellular metabolism, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citric acid, the first step of the citric acid cycle. However, the presence of structurally similar molecules can interfere with this crucial reaction. One such molecule is 2-methylcitric acid, which, as experimental data reveals, acts not as a substrate but as a competitive inhibitor of citrate synthase.

Kinetic Parameter Showdown: A Tale of Affinity

The interaction of an enzyme with its substrate is characterized by the Michaelis constant (K_m), representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). In contrast, the potency of a competitive inhibitor is measured by its inhibition constant (K_i), which indicates the concentration of inhibitor required to double the apparent K_m of the substrate.

A stark difference in affinity is observed when comparing the K_m values of citrate synthase for its natural substrates with the K_i value for 2-methylcitric acid.

CompoundParameterValueSource Organism
Acetyl-CoAK_m16 µMRat Liver
OxaloacetateK_m2 µMRat Liver
2-Methylcitric AcidK_i1.5 - 7.6 mMIn vitro studies

As the data illustrates, citrate synthase exhibits a significantly higher affinity for its natural substrates, with K_m values in the micromolar range. In stark contrast, the K_i for 2-methylcitric acid is in the millimolar range, indicating a much weaker interaction. This disparity of several orders of magnitude underscores that while 2-methylcitric acid can bind to the active site of citrate synthase, it does so with far less avidity than acetyl-CoA and oxaloacetate. The inhibition is competitive, meaning that 2-methylcitric acid directly competes with the natural substrates for binding to the enzyme's active site[1].

The Enzymatic Reaction and Its Impediment

The normal catalytic function of citrate synthase is a finely tuned process. The proposed mechanism involves the binding of oxaloacetate, which induces a conformational change in the enzyme, creating a high-affinity binding site for acetyl-CoA. This is followed by the condensation reaction to form citryl-CoA, which is then hydrolyzed to release citric acid and Coenzyme A (CoA).

Citrate_Synthase_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Acetyl-CoA Acetyl-CoA Citrate Synthase Citrate Synthase Acetyl-CoA->Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Synthase Citric Acid Citric Acid Citrate Synthase->Citric Acid CoA-SH CoA-SH Citrate Synthase->CoA-SH 2-Methylcitric Acid 2-Methylcitric Acid 2-Methylcitric Acid->Citrate Synthase Inhibits

Fig. 1: Enzymatic reaction of citrate synthase and inhibition by 2-methylcitric acid.

Experimental Determination of Kinetic Parameters

The kinetic parameters presented in this guide are determined through established enzymatic assays. A common method for measuring citrate synthase activity is a continuous spectrophotometric assay.

Experimental Protocol: Citrate Synthase Activity Assay

This protocol outlines the general steps for determining the activity of citrate synthase and the inhibitory effects of compounds like 2-methylcitric acid.

  • Reaction Mixture Preparation: A reaction buffer is prepared, typically containing Tris-HCl at a specific pH, along with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Substrate Addition: The substrates, acetyl-CoA and oxaloacetate, are added to the reaction mixture.

  • Enzyme Initiation: The reaction is initiated by the addition of citrate synthase.

  • Spectrophotometric Monitoring: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm. This increase is due to the reaction of the free sulfhydryl group of the released Coenzyme A (CoA-SH) with DTNB, which produces a colored product, 2-nitro-5-thiobenzoate (TNB).

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: To determine K_m and V_max, the initial velocities are measured at varying substrate concentrations and the data is fitted to the Michaelis-Menten equation. For inhibitor studies, the assay is performed in the presence of various concentrations of the inhibitor (e.g., 2-methylcitric acid) to determine the K_i.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Buffer (Tris-HCl, DTNB) B Add Substrates (Acetyl-CoA, Oxaloacetate) A->B C (Optional) Add Inhibitor (2-Methylcitric Acid) B->C D Initiate with Citrate Synthase C->D E Monitor Absorbance at 412 nm D->E F Calculate Initial Reaction Velocities E->F G Determine Kinetic Parameters (Km, Vmax, Ki) F->G

References

Unraveling the Aconitase Inhibition Profile of 2-Methylcitric Acid Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides a comparative analysis of the inhibitory effects of 2-Methylcitric acid stereoisomers on aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. While the inhibitory properties of 2-Methylcitric acid have been recognized, a detailed, stereoisomer-specific comparison of their inhibitory potency against aconitase remains an area of ongoing investigation.

A study investigating the impact of a mixture of 2-Methylcitric acid stereoisomers on several mitochondrial enzymes revealed that this mixture inhibits aconitase in a non-competitive manner. The inhibition constant (Ki) for the mixture was determined to be in the range of 1.5-7.6 mM[1]. However, this study did not dissect the individual contributions of the four stereoisomers—(2S,3S), (2S,3R), (2R,3S), and (2R,3R)—to this inhibitory activity.

At present, publicly available experimental data that directly compares the Ki or IC50 values of the four purified stereoisomers of 2-Methylcitric acid against aconitase is not available. The existing research lays the groundwork for such a comparative study, which would be invaluable for understanding the structure-activity relationship of this inhibition and for potential therapeutic applications targeting metabolic pathways.

Future Directions and the Path Forward

To fully elucidate the inhibitory profile of 2-Methylcitric acid stereoisomers on aconitase, a dedicated study is required. Such research would involve the synthesis and purification of each of the four stereoisomers, followed by rigorous enzymatic assays to determine their individual inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). This would provide the much-needed quantitative data to populate a comparative table and offer a clearer understanding of the stereochemical requirements for aconitase inhibition by 2-Methylcitric acid.

Experimental Protocols: A Blueprint for Investigation

For researchers aiming to conduct a comparative analysis of 2-Methylcitric acid stereoisomers, the following experimental protocol for an aconitase inhibition assay can serve as a detailed guide.

Aconitase Activity Assay (Coupled Enzyme Assay)

This protocol outlines a common method for measuring aconitase activity, which can be adapted to assess the inhibitory effects of the 2-Methylcitric acid stereoisomers. The assay relies on a coupled reaction where the product of the aconitase reaction, isocitrate, is utilized by isocitrate dehydrogenase to produce NADPH, which can be measured spectrophotometrically.

Materials:

  • Purified aconitase (from bovine heart or other suitable source)

  • Tris-HCl buffer (pH 7.4)

  • Substrate solution: DL-Isocitrate

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Isocitrate dehydrogenase (NADP+-dependent)

  • Manganese chloride (MnCl2) or Magnesium chloride (MgCl2)

  • Purified stereoisomers of 2-Methylcitric acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in Tris-HCl buffer. The final concentrations in the assay will need to be optimized, but typical ranges are: Tris-HCl (50-100 mM), DL-Isocitrate (1-10 mM), NADP+ (0.5-2 mM), and MnCl2/MgCl2 (1-5 mM).

  • Inhibitor Preparation: Prepare a series of dilutions for each 2-Methylcitric acid stereoisomer to be tested.

  • Assay Mixture: In each well of the microplate, prepare the reaction mixture containing Tris-HCl buffer, NADP+, MnCl2/MgCl2, and isocitrate dehydrogenase.

  • Inhibitor Addition: Add a specific volume of each 2-Methylcitric acid stereoisomer dilution to the respective wells. For control wells, add the same volume of buffer.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of aconitase to each well.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of NADPH formation is directly proportional to the aconitase activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the reaction velocities against the inhibitor concentrations for each stereoisomer.

    • To determine the IC50 value, fit the data to a dose-response curve.

    • To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (isocitrate) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Visualizing the Path to Discovery

The following diagrams illustrate the key concepts and workflows pertinent to this research area.

Aconitase in the Tricarboxylic Acid (TCA) Cycle Citrate (B86180) Citrate Aconitase Aconitase Citrate->Aconitase Substrate cis_Aconitate cis-Aconitate cis_Aconitate->Aconitase Isocitrate Isocitrate Aconitase->cis_Aconitate Intermediate Aconitase->Isocitrate Product

Figure 1. The enzymatic reaction catalyzed by aconitase in the TCA cycle.

Proposed Experimental Workflow for Comparative Inhibition Study cluster_0 Preparation cluster_1 Experimentation cluster_2 Data Analysis Synthesis Synthesis & Purification of 2-Methylcitric Acid Stereoisomers Assay Aconitase Inhibition Assay (Varying Inhibitor & Substrate Concentrations) Synthesis->Assay Enzyme_Prep Purification of Aconitase Enzyme_Prep->Assay Kinetics Determination of Ki and IC50 Values Assay->Kinetics Comparison Comparative Analysis of Inhibitory Potency Kinetics->Comparison

Figure 2. A logical workflow for a comprehensive study on aconitase inhibition.

References

The Ratio of 2-Methylcitric Acid to Citric Acid: A Key Biomarker in Diagnosing and Monitoring Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the 2-methylcitric acid (2-MCA) to citric acid (CA) ratio is a critical tool in the diagnosis and management of several inherited metabolic disorders. This guide provides a comprehensive evaluation of this biomarker, its comparison with other diagnostic analytes, and the experimental methodologies for its quantification, tailored for researchers, scientists, and professionals in drug development.

Diagnostic Significance

2-Methylcitric acid is a crucial biomarker for inborn errors of propionate (B1217596) metabolism, most notably propionic acidemia (PA) and methylmalonic acidemia (MMA).[1][2] In these conditions, the accumulation of propionyl-CoA leads to its alternative metabolism, including the condensation with oxaloacetate by citrate (B86180) synthase to form 2-MCA.[1][3] This metabolic diversion also results in a competitive inhibition of citric acid synthesis, leading to a characteristic increase in the 2-MCA/CA ratio.[3][4] The measurement of 2-MCA is also valuable in diagnosing vitamin B12 deficiency, where its levels can be significantly elevated.[1][5]

The utility of 2-MCA extends to newborn screening for PA and MMA. Incorporating 2-MCA analysis significantly improves the positive predictive value of screening programs that primarily rely on propionylcarnitine (B99956) (C3) and the C3/acetylcarnitine (C2) ratio, thereby reducing the number of false-positive results.[6]

Comparative Data Analysis

The following tables summarize the quantitative data for 2-MCA, CA, and the 2-MCA/CA ratio in different patient populations compared to healthy controls.

Analyte Healthy Individuals Patients with Propionic or Methylmalonic Acidemia Unit Source
2-Methylcitric Acid (DBS)≤0.631.0–12.0µmol/L[3][4]
Citric Acid (DBS)36.6–126.4(Not specified, but expected to be lower)µmol/L[3][4]
2-MCA/CA Ratio (DBS)0.0019–0.00740.012–0.279(Ratio)[3][4]
2-Methylcitric Acid (Serum)60 to 22893 to 13,500 (in Vitamin B12 deficiency)nmol/L[5]

DBS: Dried Blood Spot

Newborn Screening Performance C3 and C3/C2 Ratio C3, C3/C2 Ratio + 2-Methylcitric Acid Source
Positive Predictive Value8.7%64.3%[6]
Sensitivity100%100%[6]

Experimental Protocols

The gold standard for the quantification of 2-MCA and CA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high specificity and sensitivity for the analysis of these organic acids in various biological matrices, including dried blood spots (DBS), serum, and urine.[5][6][7]

Key Experimental Steps for LC-MS/MS Analysis of 2-MCA and CA in Dried Blood Spots:

  • Sample Preparation:

    • A 3 mm punch from a dried blood spot is placed into a well of a 96-well plate.

    • An extraction solution containing internal standards (e.g., d3-MCA and d4-CA) is added to each well.

    • The plate is agitated to facilitate the extraction of the analytes.

    • The supernatant is then transferred for derivatization.

  • Derivatization:

    • To improve chromatographic retention and ionization efficiency, the carboxyl groups of 2-MCA and CA are often derivatized. A common method involves butylation.

  • LC-MS/MS Analysis:

    • Chromatography: The derivatized extract is injected into a liquid chromatography system, typically using a C18 reversed-phase column, for separation of the analytes.[8]

    • Mass Spectrometry: The separated analytes are then introduced into a tandem mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[8]

  • Data Analysis:

    • The concentration of 2-MCA and CA in the sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the metabolic pathway leading to 2-MCA formation and a typical experimental workflow.

metabolic_pathway cluster_Propionate_Metabolism Propionate Metabolism cluster_Krebs_Cycle Krebs Cycle Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Accumulates in PA/MMA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate_Synthase Normal Pathway Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Methylcitric_Acid 2-Methylcitric Acid Citrate_Synthase->Methylcitric_Acid Alternative Pathway Citric_Acid Citric Acid Citrate_Synthase->Citric_Acid Citric_Acid->Krebs_Cycle

Caption: Metabolic pathway showing the formation of 2-Methylcitric Acid.

experimental_workflow start Dried Blood Spot Sample punch Punch 3mm Disc start->punch extract Extract with Internal Standards punch->extract derivatize Derivatize Analytes extract->derivatize lcms LC-MS/MS Analysis derivatize->lcms data Data Analysis lcms->data ratio Calculate 2-MCA/CA Ratio data->ratio report Report Results ratio->report

Caption: Experimental workflow for 2-MCA and CA analysis.

Conclusion

The evaluation of the 2-methylcitric acid to citric acid ratio provides a robust and reliable diagnostic tool for inborn errors of propionate metabolism and vitamin B12 deficiency. Its integration into newborn screening protocols has demonstrated a significant improvement in diagnostic accuracy. The well-established LC-MS/MS methodology ensures precise and sensitive quantification, making this biomarker an indispensable component of modern metabolic diagnostics and research.

References

A Guide to Inter-laboratory Comparison of 2-Methylcitric Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of 2-Methylcitric acid (MCA), a crucial biomarker for diagnosing and managing inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on methodology and to foster standardization across laboratories.

Metabolic Pathway of 2-Methylcitric Acid

An accumulation of propionyl-CoA, often due to enzymatic defects in the propionate (B1217596) metabolic pathway, leads to the formation of 2-Methylcitric acid. This biochemical process is catalyzed by citrate (B86180) synthase.

Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase MCA 2-Methylcitric Acid Citrate_Synthase->MCA

Propionyl-CoA Metabolism to 2-Methylcitric Acid.

Quantitative Method Performance

The primary method for quantifying 2-Methylcitric acid in biological samples, particularly in dried blood spots (DBS), is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of various LC-MS/MS methods reported in the literature is summarized below.

ParameterMethod 1 (Turgeon et al., 2021)[1][2]Method 2 (Peng et al., 2013)[3]Method 3 (Monostori et al.)[4]
Methodology Dual derivatization LC-MS/MSDirect LC-MS/MSDirect LC-MS/MS
Matrix Dried Blood Spot (DBS)PlasmaDried Blood Spot (DBS)
Imprecision (CV) <10.8%Intra-assay: 2.1-6.9%, Inter-assay: 2.7-11.6%Not explicitly stated
Analyte Recovery 90.2-109.4%84.42-120.05%Not explicitly stated
**Linearity (R²) **Not explicitly stated>0.997>0.99
Lower Limit of Quantification (LLOQ) Not explicitly statedNot explicitly stated0.07 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are summaries of key experimental protocols for 2-Methylcitric acid analysis.

Method 1: Dual Derivatization LC-MS/MS for Dried Blood Spots[1][2]

This method involves a dual derivatization approach to enhance the detection of 2-Methylcitric acid.

  • Sample Preparation: A 3 mm disc is punched from the dried blood spot.

  • Derivatization: 2-Methylcitric acid is amidated using 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).

  • LC-MS/MS Analysis: The derivatized sample is then analyzed by liquid chromatography-tandem mass spectrometry.

Method 2: Direct LC-MS/MS for Plasma[3]

This method allows for the simultaneous detection of 2-Methylcitric acid and other metabolites without a derivatization step.

  • Sample Preparation: Plasma samples are prepared for direct injection.

  • LC-MS/MS Analysis: The two stereoisomers of 2-Methylcitric acid, (2S, 3S)-2-methylcitric acid and (2R, 3S)-2-methylcitric acid, are separated and quantified using LC-MS/MS. Both positive and negative ionization modes are utilized for optimal sensitivity and specificity.

Method 3: Direct LC-MS/MS for Dried Blood Spots[4]

This protocol provides a rapid and simple sample preparation for the analysis of 2-Methylcitric acid from dried blood spots.

  • Sample Preparation: A fast and simple sample preparation is performed, taking less than 20 minutes, without the need for derivatization.

  • LC-MS/MS Analysis: The sample is analyzed using a liquid chromatography-tandem mass spectrometry system. The total run time is 10 minutes.

Experimental Workflow

A generalized workflow for the analysis of 2-Methylcitric acid from biological samples is depicted below. This workflow highlights the key stages from sample collection to data analysis.

cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (e.g., Dried Blood Spot) Sample_Storage Sample Storage Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (e.g., Punching, Extraction) Sample_Storage->Sample_Preparation Derivatization Derivatization (Optional) Sample_Preparation->Derivatization LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Derivatization->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

General workflow for 2-Methylcitric acid analysis.

Inter-laboratory Comparison and Quality Assurance

Inter-laboratory comparisons and participation in external quality assessment (EQA) or proficiency testing (PT) programs are essential for ensuring the accuracy and reliability of 2-Methylcitric acid measurements. One study explicitly mentioned conducting an inter-laboratory method comparison and assessing external proficiency samples to demonstrate the clinical utility of their method.[1][2] Such programs help to identify potential biases, improve method performance, and ultimately lead to better harmonization of results across different laboratories. This is critical for the consistent diagnosis and monitoring of patients with metabolic disorders.[5]

References

Safety Operating Guide

Proper Disposal of 2-Methylcitric Acid Trisodium Salt: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring proper disposal of laboratory chemicals is a critical component of maintaining a safe and compliant work environment. This guide provides detailed, procedural instructions for the proper disposal of 2-Methylcitric acid trisodium (B8492382) salt, a common metabolite used in various research applications.

Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2-Methylcitric acid trisodium salt with appropriate safety measures. While it is not classified as a hazardous substance, good laboratory practices should always be observed. Personal protective equipment (PPE), including safety glasses and gloves, should be worn to avoid accidental contact.[1] Ensure adequate ventilation in the work area to prevent the inhalation of any dust particles.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound salt relevant to its safe handling and disposal.

PropertyValueReference
Physical StateSolid[1]
AppearanceWhite[1]
OdorOdorless[1]
pH8.4 (5% aqueous solution at 20°C)[1]
Melting Point>300 °C / 572 °F[1]
SolubilitySoluble in water[1]
Incompatible MaterialsStrong oxidizing agents, strong reducing agents, acids, bases[1]

Experimental Protocol: Disposal of this compound Salt

This protocol outlines the step-by-step procedure for the safe disposal of this compound salt in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Sealable, labeled waste container

  • Scoop or spatula

  • Broom and dustpan or a vacuum cleaner suitable for chemical powders

  • pH indicator strips (optional)

  • Water

Procedure:

  • Assess the Waste: Determine if the this compound salt waste is in solid form or an aqueous solution.

  • Solid Waste Disposal:

    • Carefully sweep or scoop the solid this compound salt into a designated and clearly labeled waste container.[1]

    • Avoid generating dust during this process.[1][3] If necessary, a vacuum cleaner equipped with a HEPA filter can be used for fine particles.

    • Seal the container tightly.

  • Aqueous Solution Disposal:

    • For small quantities of dilute aqueous solutions, check local regulations for sewer disposal. Given its water solubility and low toxicity, this may be permissible in some municipalities.

    • If permitted, flush with copious amounts of water to ensure dilution.

    • For larger volumes or more concentrated solutions, treat it as chemical waste.

  • Container Disposal:

    • Empty containers should be handled as if they still contain the product.

    • Rinse the container thoroughly with water. The rinse water can be disposed of down the drain with plenty of water, subject to local regulations.

    • Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste.

  • Labeling and Storage of Waste:

    • Clearly label the waste container with "this compound Salt Waste" and any other information required by your institution's waste management program.

    • Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • Final Disposal:

    • Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

    • Always follow national and local regulations for chemical waste disposal.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound salt.

Disposal_Workflow cluster_start cluster_solid cluster_liquid cluster_end start Assess Waste Form solid Solid start->solid Solid liquid Aqueous Solution start->liquid Aqueous sweep Sweep into Labeled Container (Avoid Dust) solid->sweep seal_solid Seal Container sweep->seal_solid store Store Safely Away from Incompatible Materials seal_solid->store check_regs Check Local Regulations for Sewer Disposal liquid->check_regs flush Flush with Copious Water check_regs->flush Permitted treat_as_waste Treat as Chemical Waste check_regs->treat_as_waste Not Permitted dispose Dispose via EHS or Licensed Contractor flush->dispose treat_as_waste->store store->dispose

Caption: Decision workflow for this compound salt disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.